tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373536 | |
| Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144688-70-0 | |
| Record name | 1,1-Dimethylethyl 2-cyano-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144688-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate CAS 228244-04-0 properties
An In-depth Technical Guide to (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
CAS Number: 228244-04-0
This document provides a comprehensive technical overview of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a chiral heterocyclic building block crucial in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.
Core Properties and Specifications
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a synthetic organic compound valued for its role as a chiral precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). At room temperature, it can present as a white to off-white crystalline solid or a colorless to pale yellow liquid.
Physicochemical Data
The key physical and chemical properties of the compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 228244-04-0 | |
| Molecular Formula | C₁₀H₁₆N₂O₂ | |
| Molecular Weight | 196.25 g/mol | |
| IUPAC Name | tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | |
| Appearance | White to Yellow Crystal/Lump; Colorless to pale yellow liquid | |
| Melting Point | 33 - 35 °C | |
| Boiling Point | 307.9 ± 35.0 °C at 760 mmHg; 165 °C at 23 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol) | |
| Purity | Typically ≥98% | |
| Storage | 2-8°C, Refrigerator, Keep in dark place, Inert atmosphere |
Spectroscopic and Analytical Data
Detailed analytical data is crucial for structure confirmation and quality control. While raw spectra are proprietary to suppliers, the availability of various spectroscopic data is confirmed.
| Data Type | Availability |
| NMR (¹H, ¹³C) | Available from commercial suppliers |
| HPLC / UPLC | Available from commercial suppliers |
| LC-MS | Available from commercial suppliers |
| IR | Data may be available upon request |
Safety Information
This compound is classified with GHS07 pictograms and requires careful handling.
| Hazard Information | Details |
| Signal Word | Warning |
| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthesis and Experimental Protocols
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is produced through multi-step organic synthesis, starting from optically pure precursors to maintain its critical chirality. The following represents a plausible, conceptual synthetic workflow.
Conceptual Synthetic Pathway
The synthesis logically proceeds from a protected (S)-proline derivative. The key transformation involves the introduction of a cyano group at the C2 position of the pyrrolidine ring.
Caption: Plausible synthetic route for the target compound.
Methodology: General Protocol
-
Oxidation: The starting material, (S)-N-Boc-Prolinol, is oxidized to the corresponding aldehyde, (S)-N-Boc-Prolinal. This can be achieved using standard oxidation reagents like Swern or Dess-Martin periodinane in an appropriate solvent such as dichloromethane (DCM) under anhydrous conditions.
-
Cyanation: The aldehyde is then converted to a cyanohydrin. This is typically done by reacting it with a cyanide source, such as trimethylsilyl cyanide (TMSCN), often with a catalytic amount of a Lewis acid or base.
-
Dehydration: The final step involves the dehydration of the intermediate cyanohydrin to form the nitrile. Reagents like thionyl chloride (SOCl₂) in pyridine or Burgess reagent can be employed to eliminate the hydroxyl group and form the carbon-nitrogen triple bond.
-
Purification: The final product is purified using techniques such as column chromatography on silica gel followed by crystallization or distillation under reduced pressure to yield the high-purity compound.
Applications in Drug Development
The primary application of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is as a key intermediate in the synthesis of APIs. Its chiral nature makes it an essential building block for creating enantiomerically pure drugs.
Role as a Key Pharmaceutical Intermediate
This compound serves as a precursor for various pharmaceutical agents. Its pyrrolidine ring and cyano group are versatile functional handles for further chemical modifications. A prominent example of its application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.
Caption: Workflow from intermediate to therapeutic action.
The pyrrolidine nitrile moiety is a common pharmacophore in DPP-4 inhibitors. The synthesis involves the reaction of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (after deprotection of the Boc group) with other chemical fragments to assemble the final drug molecule. This highlights the compound's critical role in providing the necessary stereochemistry and core structure for the biological activity of the resulting API. While this specific compound is a building block, derivatives of pyrrolidines are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.
A-Technical-Guide-to-the-Structural-Analysis-of-tert-Butyl-2-cyanopyrrolidine-1-carboxylate
Abstract
This technical guide provides a comprehensive structural analysis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. This document collates critical data from spectroscopic and analytical techniques to offer a detailed profile of the molecule. It includes a summary of its physicochemical properties, detailed spectroscopic data (NMR, IR, MS), generalized experimental protocols for its synthesis and analysis, and workflows for structural elucidation. The objective is to furnish researchers and drug development professionals with a practical and in-depth resource for utilizing this compound in their work.
Introduction
This compound, often referred to as N-Boc-2-cyanopyrrolidine, is a heterocyclic compound of significant interest in the synthesis of pharmaceutical agents. Its structure, featuring a protected pyrrolidine ring and a nitrile group at a chiral center, makes it a valuable precursor for various complex molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.
An accurate understanding of its three-dimensional structure, stereochemistry, and spectroscopic characteristics is paramount for its effective application in asymmetric synthesis and drug design. This guide consolidates the available structural data and outlines the standard methodologies for its characterization.
Molecular and Physicochemical Properties
The fundamental properties of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate are summarized below. This data is essential for its handling, storage, and characterization.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | [1] |
| Synonyms | (S)-1-Boc-2-cyanopyrrolidine, N-Boc-(S)-2-cyanopyrrolidine | [2][3] |
| CAS Number | 228244-04-0 (S-enantiomer) | [1][3] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [4] |
| Molecular Weight | 196.25 g/mol | [4][5] |
| Appearance | White to yellow crystalline solid or lump | [1] |
| Melting Point | 33 - 35 °C | [3] |
| Boiling Point | 307.9 ± 35.0 °C (at 760 mmHg) | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [3] |
Spectroscopic Data and Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃, 400 MHz) | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | ~4.70 (m, 1H) | H-2 (methine) | ~170.0 | C=O (carbamate) | | ~3.50 (m, 2H) | H-5 (methylene) | ~154.0 | C=O (carbamate, rotamer) | | ~2.20 - 1.90 (m, 4H) | H-3, H-4 (methylenes) | ~118.0 | C≡N (nitrile) | | 1.48 (s, 9H) | -C(CH₃)₃ (tert-butyl) | ~81.0 | -C (CH₃)₃ | | | | ~47.0 | C-5 (CH₂) | | | | ~46.5 | C-2 (CH) | | | | ~31.0 | C-3 (CH₂) | | | | ~28.4 | -C(C H₃)₃ | | | | ~24.0 | C-4 (CH₂) |
Note: Actual chemical shifts may vary depending on solvent, concentration, and the presence of rotamers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is characterized by strong absorptions corresponding to the nitrile and carbamate carbonyl groups.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
|---|---|---|
| ~2975 | C-H stretch (alkane) | Medium-Strong |
| ~2245 | C≡N stretch (nitrile) | Medium |
| ~1695 | C=O stretch (carbamate) | Strong |
| ~1400 | C-H bend (tert-butyl) | Medium |
| ~1160 | C-N stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For N-Boc protected compounds, a characteristic fragmentation is the loss of isobutylene or the entire Boc group.
Table 3: Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Interpretation |
|---|---|
| 197.13 | [M+H]⁺ (Calculated for C₁₀H₁₇N₂O₂⁺: 197.1285) |
| 219.11 | [M+Na]⁺ (Calculated for C₁₀H₁₆N₂O₂Na⁺: 219.1104) |
| 141.08 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 97.08 | [M+H - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |
Experimental Protocols
This section provides generalized but detailed protocols for the synthesis and structural characterization of this compound.
General Synthesis Protocol
The synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate typically involves the dehydration of the corresponding primary amide, (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.
Materials:
-
(S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
-
Dehydrating agent (e.g., trifluoroacetic anhydride (TFAA), phosphorus oxychloride)
-
Anhydrous organic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Organic base (e.g., triethylamine (TEA), pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (1.0 equiv) and an organic base such as triethylamine (2.5 equiv) in anhydrous DCM.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Dehydrating Agent: Add a dehydrating agent like trifluoroacetic anhydride (1.2 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Structural Analysis Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard experiments include ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC to aid in complete assignment.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
While specific crystallographic data for the title compound is not widely published, the following protocol outlines the general procedure for obtaining such data.
-
Crystallization: Grow single crystals of the compound. A common method is slow evaporation or vapor diffusion.
-
Vapor Diffusion: Dissolve the compound in a small amount of a suitable solvent (e.g., ethyl acetate, DCM) in a small open vial. Place this vial inside a larger sealed chamber containing a more volatile "anti-solvent" (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting the growth of high-quality single crystals over several days.
-
-
Crystal Mounting: Carefully select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer and cool it to a low temperature (e.g., 100 K) in a nitrogen stream. Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction intensities. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This process yields the precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.
Visualization of Analytical Workflows
To clarify the relationships between different analytical stages, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: General workflow for the structural elucidation of a target molecule.
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Caption: Relationship between spectroscopic techniques and the structural data they provide.
References
In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl 2-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. This document details the synthetic pathway from N-Boc-L-proline, including experimental protocols and characterization data for the intermediate and final products.
Introduction
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a crucial chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The precise stereochemistry and functionality of this molecule make it an essential component for achieving the desired therapeutic effect and minimizing off-target activities. This guide outlines a reliable synthetic route and provides a thorough characterization of the final compound.
Synthetic Pathway
The synthesis of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate is typically achieved through a two-step process starting from the commercially available N-Boc-L-proline. The first step involves the formation of the corresponding amide, N-Boc-L-prolinamide. The subsequent step is the dehydration of the amide to yield the target nitrile.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of N-Boc-L-prolinamide
Materials:
-
N-Boc-L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Pyridine
-
Dioxane
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
Procedure:
-
To a solution of N-Boc-L-proline (1.00 g, 4.65 mmol) in dioxane (20 mL), add di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL).[1]
-
Stir the reaction mixture at room temperature for 6 hours.[1]
-
Upon completion of the reaction, extract the product with dichloromethane.[1]
-
Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Add n-hexane (100 mL) to the concentrate and use sonication to induce precipitation of the product as a white solid.[1]
-
Collect the solid by filtration to afford N-tert-butoxycarbonyl-L-prolinamide.[1]
Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Materials:
-
N-Boc-L-prolinamide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve N-Boc-L-prolinamide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of trifluoroacetic anhydride. The use of dehydrating agents like phosphorus oxychloride (POCl₃) is also reported for similar transformations.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization Data
N-Boc-L-prolinamide
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 104-108 °C |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.37-4.34 (m, 1H), 3.47-3.36 (m, 2H), 2.07-1.85 (m, 4H), 1.49 (s, 9H)[1] |
| Mass Spectrum (ESI) | m/z 215 [M + H]⁺[1] |
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
| Property | Value |
| CAS Number | 228244-04-0 |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Appearance | White to yellow crystal-lump |
| Melting Point | 33 - 35 °C |
| Boiling Point | 307.9±35.0 °C at 760 mmHg |
| Density | 1.1±0.1 g/cm³ |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C |
| ¹H NMR | Data not explicitly found in a publication with assignments. Commercial suppliers indicate availability of spectra upon request. |
| ¹³C NMR | Data not explicitly found in a publication with assignments. Commercial suppliers indicate availability of spectra upon request. |
| IR Spectrum | Data not explicitly found in a publication with assignments. |
| Mass Spectrum | Data not explicitly found in a publication with assignments. |
Safety Information
-
N-Boc-L-prolinamide: Avoid contact with skin and eyes.
-
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate: May cause skin irritation and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This technical guide provides a detailed procedure for the synthesis of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate from N-Boc-L-proline via the corresponding prolinamide intermediate. The characterization data for the intermediate and the final product are presented to aid researchers in confirming the identity and purity of their synthesized compounds. The provided synthetic route is a reliable method for obtaining this valuable chiral building block for pharmaceutical research and development.
References
Spectroscopic and Analytical Profile of tert-Butyl 2-cyanopyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of tert-Butyl 2-cyanopyrrolidine-1-carboxylate. This chiral building block is of significant interest in medicinal chemistry and drug development, making a thorough understanding of its analytical profile essential for its application in synthesis and quality control.
Chemical Structure and Properties
This compound is a derivative of proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a nitrile functional group at the 2-position of the pyrrolidine ring.
Molecular Formula: C₁₀H₁₆N₂O₂
Molecular Weight: 196.25 g/mol
Appearance: White to yellow crystalline solid or lump.
Storage: Keep in a dark place under an inert atmosphere, refrigerated at 2-8°C.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.7 - 4.9 | Multiplet | 1H | H-2 (CH-CN) |
| ~3.4 - 3.6 | Multiplet | 2H | H-5 (N-CH₂) |
| ~1.9 - 2.3 | Multiplet | 4H | H-3, H-4 (CH₂) |
| 1.48 | Singlet | 9H | tert-Butyl |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument. The data is based on typical values for N-Boc protected 2-substituted pyrrolidines.
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O (Carbamate) |
| ~118 | CN (Nitrile) |
| ~80 | C(CH₃)₃ |
| ~48 | C-2 (CH-CN) |
| ~46 | C-5 (N-CH₂) |
| ~31 | C-3 (CH₂) |
| ~28 | C(CH₃)₃ |
| ~24 | C-4 (CH₂) |
Note: This data is predicted based on analogous structures and has not been experimentally verified from the available search results.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2975 | Strong | C-H stretch (alkane) |
| ~2245 | Medium | C≡N stretch (nitrile) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1390 | Strong | C-H bend (tert-butyl) |
| ~1160 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 197.1285 | [M+H]⁺ |
| 219.1104 | [M+Na]⁺ |
| 141.0917 | [M-C₄H₉O₂]⁺ |
Note: The expected masses are for the most abundant isotopes.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for the analysis.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology (Thin Solid Film):
-
Sample Preparation: A small amount of the crystalline solid (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: A drop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. The analysis is typically performed in positive ion mode.
-
Instrument Parameters:
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: The m/z values of the major peaks are identified. The molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺) are used to confirm the molecular weight.
Visualizations
The following diagrams illustrate the chemical structure and a typical analytical workflow for the characterization of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Chirality and Stereochemistry of tert-Butyl 2-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chirality and stereochemistry of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key chiral building block in modern drug discovery and development. The document details the synthesis of the racemic compound, methods for chiral resolution of its enantiomers, and their analytical characterization. Particular emphasis is placed on providing actionable experimental protocols and structured data for laboratory applications.
Introduction
This compound is a versatile synthetic intermediate possessing a stereogenic center at the C2 position of the pyrrolidine ring. The distinct spatial arrangement of the cyano group in the (R)- and (S)-enantiomers leads to differential interactions with chiral biological targets, making stereochemical purity a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). The individual enantiomers serve as valuable precursors for a range of therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This guide delineates the essential stereochemical aspects, synthesis, and separation of these important chiral molecules.
Stereochemistry and Physicochemical Properties
The presence of a chiral center at the second position of the pyrrolidine ring gives rise to two enantiomers: (R)-tert-butyl 2-cyanopyrrolidine-1-carboxylate and (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate. These non-superimposable mirror images exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | (R)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate |
| CAS Number | 228244-04-0[1][2] | Not available |
| Molecular Formula | C₁₀H₁₆N₂O₂ | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol [3] | 196.25 g/mol |
| Appearance | White to yellow crystal or lump[1][2] | Data not available |
| Melting Point | 33-36 °C | Data not available |
| Boiling Point | 307.9 ± 35.0 °C (Predicted)[4] | Data not available |
| Density | 1.1 ± 0.1 g/cm³ (Predicted)[4] | Data not available |
| Specific Optical Rotation | [α]²⁰/D = -105.5° (c=1, chloroform) | Data not available |
Note: The specific rotation for the (R)-enantiomer is expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.
Synthesis of Racemic this compound
The synthesis of the racemic mixture is a crucial first step before chiral resolution. A common and efficient method involves the dehydration of racemic N-Boc-prolinamide. This can be achieved using various dehydrating agents.
References
An In-depth Technical Guide to tert-Butyl 2-cyanopyrrolidine-1-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its significance is most pronounced in its role as a key intermediate in the production of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and detailed experimental protocols.
Physicochemical Properties
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a white to yellow crystalline solid. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 228244-04-0 | |
| Molecular Formula | C10H16N2O2 | [1][2] |
| Molecular Weight | 196.25 g/mol | [3][4] |
| Melting Point | 33-35 °C | |
| Boiling Point | 307.9±35.0 °C at 760 mmHg | |
| Density | 1.1±0.1 g/cm³ | |
| Storage Conditions | 2-8°C, Inert atmosphere | [2] |
Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
The most common and efficient synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate involves a two-step process starting from the readily available amino acid, L-proline. The first step is the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by amidation to yield N-Boc-L-prolinamide. The subsequent and final step is the dehydration of the amide to the corresponding nitrile.
Synthesis Workflow
Caption: Overall synthesis workflow from L-Proline.
Step 1: Synthesis of N-Boc-L-prolinamide
The initial step involves the protection of the secondary amine of L-proline with a tert-butoxycarbonyl group, followed by amidation.
Experimental Protocol:
-
Boc Protection: L-proline is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent such as a mixture of dioxane and water, in the presence of a base like sodium hydroxide, to yield N-Boc-L-proline.
-
Amidation: N-Boc-L-proline is then converted to its amide derivative, N-Boc-L-prolinamide. This can be achieved by reacting it with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which is subsequently treated with aqueous ammonia.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Yield (%) |
| L-Proline | 115.13 | - | - |
| N-Boc-L-proline | 215.25 | - | ~90% |
| N-Boc-L-prolinamide | 214.26 | - | ~85% |
Step 2: Dehydration of N-Boc-L-prolinamide
The crucial step in the synthesis is the dehydration of the primary amide of N-Boc-L-prolinamide to the nitrile. Various dehydrating agents can be employed for this transformation.
Experimental Protocol using Trifluoroacetic Anhydride:
-
To a solution of N-Boc-L-prolinamide in a suitable solvent such as tetrahydrofuran (THF), add triethylamine.
-
Cool the mixture to 0°C.
-
Slowly add trifluoroacetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles |
| N-Boc-L-prolinamide | 214.26 | 1 eq |
| Triethylamine | 101.19 | 2.2 eq |
| Trifluoroacetic Anhydride | 210.03 | 1.1 eq |
| Product | (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | 196.25 |
| Yield (%) | - | ~95% |
Dehydration Reaction Mechanism
Caption: Simplified mechanism of amide dehydration.
Spectroscopic Data
Accurate characterization of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is essential for quality control in pharmaceutical manufacturing. Below is a summary of expected spectroscopic data.
| Technique | Data |
| ¹H NMR | Expected signals include those for the tert-butyl group, and the pyrrolidine ring protons. |
| ¹³C NMR | Expected signals include those for the nitrile carbon, the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring. |
| FT-IR (cm⁻¹) | Expected characteristic peaks around 2240 cm⁻¹ for the C≡N stretch and around 1690 cm⁻¹ for the C=O stretch of the carbamate. |
| Mass Spec (m/z) | Expected molecular ion peak [M+H]⁺ at approximately 197.13. |
Applications in Drug Development
The primary application of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is as a pivotal intermediate in the synthesis of Vildagliptin. The cyanopyrrolidine moiety is a key pharmacophore that binds to the active site of the DPP-4 enzyme. The Boc-protecting group is typically removed in a subsequent step to allow for coupling with the other fragment of the Vildagliptin molecule.
Role in Vildagliptin Synthesis
Caption: Role as an intermediate for Vildagliptin.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry, particularly for the synthesis of antidiabetic drugs like Vildagliptin. The synthetic route from L-proline is well-established and provides high yields. A thorough understanding of its synthesis, purification, and characterization is critical for researchers and professionals in the field of drug development and manufacturing. The detailed protocols and data presented in this guide serve as a valuable resource for these endeavors.
References
The Dawn of a New Era in Diabetes Management: A Technical Guide to the Discovery and History of Cyanopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of cyanopyrrolidine derivatives as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) marked a pivotal moment in the management of type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the discovery, history, and development of this important class of therapeutic agents. It details the key scientific milestones, from their initial identification in 1995 to the development of blockbuster drugs such as vildagliptin and saxagliptin. This document elucidates the underlying mechanism of action, detailing the signaling pathways involved in glucose homeostasis. Furthermore, it provides comprehensive experimental protocols for the synthesis of key cyanopyrrolidine compounds and the biological assays used for their characterization. Quantitative data on the potency and selectivity of various derivatives are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows, offering a clear and concise understanding of the complex processes involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.
Discovery and Historical Development
The journey of cyanopyrrolidine derivatives from laboratory curiosities to frontline therapies for type 2 diabetes is a compelling narrative of rational drug design and persistent scientific inquiry.
The Incretin Effect and the Identification of DPP-IV
The story begins with the observation of the "incretin effect" in the 1960s, where oral glucose was found to elicit a much greater insulin response than intravenous glucose, suggesting the existence of gut-derived hormones that enhance insulin secretion.[1] By the 1980s, two key incretin hormones were identified: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] However, the therapeutic potential of these hormones was limited by their rapid inactivation in the body.
The breakthrough came in the 1990s with the discovery that the enzyme dipeptidyl peptidase-IV (DPP-IV) is responsible for the rapid degradation of GLP-1 and GIP.[2] This finding immediately positioned DPP-IV as a prime therapeutic target for type 2 diabetes. By inhibiting DPP-IV, the endogenous levels of active incretins could be elevated, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.
The Emergence of Cyanopyrrolidines
The first report of cyanopyrrolidines as inhibitors of DPP-IV was in 1995.[3][4] These compounds, also referred to as pyrrolidine-2-nitriles, showed significant promise due to their potent and selective inhibition of the DPP-IV enzyme.[3] This initial discovery sparked immense interest in this chemical class, leading to extensive research and development efforts by pharmaceutical companies.
Key Milestones in Development
The timeline below highlights the critical milestones in the discovery and development of cyanopyrrolidine-based DPP-IV inhibitors:
-
1967: Discovery of the enzyme dipeptidyl peptidase-IV (DPP-IV).[5]
-
Late 1980s - Early 1990s: Characterization of the first DPP-IV inhibitors, establishing early structure-activity relationships (SAR).[5]
-
1995: Ferring Pharmaceuticals files a patent for two cyanopyrrolidine DPP-IV inhibitors, marking the first publication of this class of compounds with excellent potency and improved chemical stability.[3][5]
-
1998: The first clinical proof-of-concept for the efficacy of a DPP-IV inhibitor, NVP-DPP728, is established.[6]
-
2004-2005: Vildagliptin (LAF237) and saxagliptin (BMS-477118), two key cyanopyrrolidine derivatives, enter Phase III clinical trials.[3][4]
-
2006: The US Food and Drug Administration (FDA) approves the first DPP-IV inhibitor, sitagliptin (a non-cyanopyrrolidine derivative), for the treatment of type 2 diabetes.[2][7] This approval validates the therapeutic approach of DPP-IV inhibition.
-
2006: An application for market approval is filed for vildagliptin.[3][4]
-
2009: Saxagliptin receives FDA approval.
-
2010 onwards: Several other "gliptins" (the common suffix for DPP-IV inhibitors) are approved and enter the market.[8]
The development of cyanopyrrolidine derivatives represents a significant advancement in the oral treatment of type 2 diabetes, offering a new therapeutic option with a favorable safety profile.[9]
Mechanism of Action and Signaling Pathway
Cyanopyrrolidine derivatives exert their therapeutic effect by inhibiting the DPP-IV enzyme, which plays a crucial role in glucose homeostasis.
The Role of DPP-IV in Incretin Degradation
DPP-IV is a serine protease that selectively cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue in the second position. The incretin hormones GLP-1 and GIP are natural substrates for DPP-IV. By cleaving these hormones, DPP-IV renders them inactive, thus terminating their insulinotropic effects.
The DPP-IV Inhibition Signaling Pathway
The inhibition of DPP-IV by cyanopyrrolidine derivatives initiates a cascade of events that ultimately leads to improved glycemic control. The signaling pathway is illustrated in the diagram below.
Quantitative Data on Inhibitory Potency and Selectivity
The efficacy of cyanopyrrolidine derivatives is determined by their potency in inhibiting DPP-IV and their selectivity over other related proteases, such as DPP-8 and DPP-9, to minimize off-target effects.
DPP-IV Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of key cyanopyrrolidine derivatives against the DPP-IV enzyme, expressed as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant).
| Compound | DPP-IV IC50 (nM) | DPP-IV Ki (nM) | Reference(s) |
| Vildagliptin | - | - | [10] |
| Saxagliptin | - | 1.3 | [10][11] |
| 5-hydroxy-saxagliptin | - | 2.6 | [10][11] |
| Sitagliptin (non-cyanopyrrolidine) | - | - | [12] |
Note: Specific IC50 and Ki values for vildagliptin and sitagliptin were not consistently available in the provided search results in the same format. The table reflects the available data.
Selectivity Profile
High selectivity for DPP-IV over other dipeptidyl peptidases is a crucial safety feature. The table below presents the selectivity of vildagliptin and saxagliptin against DPP-8 and DPP-9.
| Compound | DPP-8 Inhibition (IC50 or Ki in µM) | DPP-9 Inhibition (IC50 or Ki in µM) | Selectivity (DPP-8/DPP-IV) | Selectivity (DPP-9/DPP-IV) | Reference(s) |
| Vildagliptin | 2.2 (IC50) | 0.23 (Ki) | High | Moderate | [10][13] |
| Saxagliptin | ~0.52 (from Ki) | ~0.1 (from Ki) | ~400-fold | ~75-fold | [11] |
| 5-hydroxy-saxagliptin | ~2.47 (from Ki) | ~0.42 (from Ki) | ~950-fold | ~160-fold | [11] |
Note: The selectivity is calculated based on the ratio of inhibition constants (or IC50 values) for DPP-8 or DPP-9 to that of DPP-IV. Higher values indicate greater selectivity for DPP-IV.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of cyanopyrrolidine derivatives.
Synthesis of Vildagliptin
The following protocol describes a common synthetic route for vildagliptin, starting from L-proline.
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Dissolve L-proline in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Convert the carboxylic acid from Step 1 to the corresponding primary amide. This can be achieved by reacting with a coupling agent (e.g., di-tert-butyl dicarbonate) and a source of ammonia (e.g., ammonium bicarbonate) in a solvent like acetonitrile.
-
Dehydrate the primary amide to the nitrile using a dehydrating agent (e.g., cyanuric chloride) in a suitable solvent (e.g., dimethylformamide).
Step 3: Synthesis of Vildagliptin
-
React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-aminoadamantanol in a suitable solvent.
-
The reaction may be carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture by washing with water and brine.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of cyanopyrrolidine derivatives against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (cyanopyrrolidine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer, DPP-IV enzyme, and DMSO (vehicle control).
-
Test wells: Assay buffer, DPP-IV enzyme, and test compound dilution.
-
Positive control wells: Assay buffer, DPP-IV enzyme, and positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Calculate the percentage of inhibition for each test compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes a standard method to evaluate the in vivo efficacy of cyanopyrrolidine derivatives in an animal model of diabetes.
Animals:
-
Male Zucker diabetic fatty (ZDF) rats or other suitable diabetic animal model.
-
Animals should be fasted overnight prior to the experiment.
Procedure:
-
Administer the test compound (cyanopyrrolidine derivative) or vehicle control orally to the fasted animals.
-
At a specified time after drug administration (e.g., 30-60 minutes), collect a baseline blood sample (time 0) via tail snip or other appropriate method.
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration in each sample using a glucometer.
-
Plot the blood glucose concentration over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.
Conclusion
The discovery and development of cyanopyrrolidine derivatives as DPP-IV inhibitors have revolutionized the treatment of type 2 diabetes. Their unique mechanism of action, targeting the incretin system, provides effective glycemic control with a low risk of hypoglycemia and weight gain. The journey from the initial identification of the cyanopyrrolidine scaffold to the successful launch of vildagliptin and saxagliptin exemplifies the power of targeted drug discovery. This technical guide has provided a comprehensive overview of the history, mechanism, and key experimental methodologies associated with this important class of drugs. Continued research in this area holds the promise of developing even more potent and selective DPP-IV inhibitors, further enhancing the therapeutic options available to patients with type 2 diabetes.
References
- 1. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Expert eValuation of Efficacy and Rationality of Vildagliptin “EVER-Vilda”: An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, also known as (S)-Boc-2-cyanopyrrolidine, is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a common motif in numerous biologically active compounds, and the nitrile group serves as a versatile handle for further chemical transformations. This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its procurement and application.
Commercial Availability and Suppliers
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (CAS No. 228244-04-0) is readily available from a variety of chemical suppliers. The purity of the commercially available material is typically high, often exceeding 97%. However, for applications where stereochemical integrity is paramount, it is crucial to verify the enantiomeric excess (ee) of the product. The following table summarizes key data for this compound from various suppliers.
| Supplier Category | Purity Specification | Enantiomeric Excess (ee) | Physical Form | Storage Conditions |
| Major Chemical Retailers | ≥97% - 98% | Often not specified | White to yellow solid or crystalline powder | 2-8°C, Inert atmosphere, Keep in dark place[1] |
| Specialized Building Block Suppliers | >98% | Typically >98% ee | White to yellow solid | 2-8°C, Inert atmosphere[1] |
| Custom Synthesis Services | As per request | As per request | To be determined | As per product specifications |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 228244-04-0 | |
| Molecular Formula | C₁₀H₁₆N₂O₂ | |
| Molecular Weight | 196.25 g/mol | |
| Melting Point | 33-35 °C | [1] |
| Boiling Point | 307.9 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Appearance | White to yellow solid or crystal - lump | |
| Storage Temperature | Refrigerator (2-8°C) |
Experimental Protocols
Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
A common and efficient method for the synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate involves the dehydration of the corresponding primary amide, (S)-tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate ((S)-Boc-prolinamide). This precursor can be readily prepared from commercially available (S)-Boc-proline.
Step 1: Synthesis of (S)-tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate ((S)-Boc-prolinamide)
This procedure is adapted from standard peptide coupling methodologies.
Materials:
-
(S)-Boc-proline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable water-soluble carbodiimide like EDC
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-Boc-proline (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the ammonia solution (2-3 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the DCU precipitate and wash it with the reaction solvent.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-Boc-prolinamide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Dehydration of (S)-Boc-prolinamide to (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This step involves the removal of a water molecule from the primary amide to form the nitrile.
Materials:
-
(S)-Boc-prolinamide
-
A dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.
-
Anhydrous pyridine or triethylamine (Et₃N) as a base
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
Procedure using Trifluoroacetic Anhydride (TFAA):
-
Dissolve (S)-Boc-prolinamide (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (2-3 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.2-1.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate.
Analytical Method: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric purity of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for its determination.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective. Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Sample Preparation:
-
Prepare a stock solution of the racemic (R/S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL. This is used for method development and to identify the retention times of both enantiomers.
-
Prepare a sample of the (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate to be analyzed at a similar concentration in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to ensure the separation is adequate (baseline resolution is ideal).
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
Visualizations
References
An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-butyl 2-cyanopyrrolidine-1-carboxylate (CAS No. 144688-70-0), a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification
This compound is classified as harmful and an irritant. The following table summarizes its GHS classification.
| Hazard Classification | Details |
| GHS Pictogram | GHS07[1] |
| Signal Word | Warning[1][2] |
| Hazard Statements | H302: Harmful if swallowed[2][3]. H312: Harmful in contact with skin[3]. H315: Causes skin irritation[2][3]. H317: May cause an allergic skin reaction[1]. H319: Causes serious eye irritation[1][2][3]. H332: Harmful if inhaled[3]. H335: May cause respiratory irritation[2][3]. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4]. P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2][4][5]. P301 + P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell[4]. P302 + P352: IF ON SKIN: wash with plenty of soap and water[4]. P304 + P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing[4]. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2][4][5]. P403 + P235: Store in a well-ventilated place. Keep cool[4]. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][6][7][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.[2][5][6][7] Seek medical attention if irritation persists.[2][6][7][9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6][7] Remove contact lenses if present and easy to do.[2][5] Continue rinsing and seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[7][11] Never give anything by mouth to an unconscious person.[7][11] Call a physician or poison control center immediately.[5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear government-approved safety glasses with side-shields or chemical safety goggles.[2][6][7] A face shield may be appropriate for larger quantities.[2][8] |
| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[6][8] Gloves must be inspected before use.[5][6][7] Use proper glove removal technique to avoid skin contact.[6][7] Wear a lab coat or other protective clothing.[6][8] |
| Respiratory Protection | Use a government-approved respirator if ventilation is inadequate or for prolonged exposure.[6][7] A dust respirator may be necessary for solid forms.[8] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area or under a chemical fume hood.[5][6][11] Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust, vapor, mist, or gas.[5][6][7] Wash hands thoroughly after handling.[5][6][7] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[6][7][10] Store in a cool place.[7] Some sources recommend refrigeration (2-8°C).[1][12] |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[7] Use personal protective equipment.[6][7] Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[6][7] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4]
Fire-Fighting Measures
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2][7] Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[6][7]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations.[10] Contact a licensed professional waste disposal service.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling this chemical.
References
- 1. (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | 228244-04-0 [sigmaaldrich.com]
- 2. aaronchem.com [aaronchem.com]
- 3. This compound | C10H16N2O2 | CID 2756786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. capotchem.com [capotchem.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
Methodological & Application
Application Notes and Protocols for the Use of tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate is a pivotal chiral building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an important therapeutic target for type 2 diabetes.[1][2][3]
The cyanopyrrolidine moiety is a common feature in several potent DPP-IV inhibitors, including Vildagliptin and Saxagliptin, where it mimics the proline residue of natural DPP-IV substrates and interacts with the catalytic site of the enzyme.[4][5][6] tert-Butyl 2-cyanopyrrolidine-1-carboxylate serves as a protected precursor to the reactive (S)-2-cyanopyrrolidine, facilitating its incorporation into peptide-like structures. These application notes provide detailed protocols for the synthesis of DPP-IV inhibitors utilizing this key intermediate.
Signaling Pathway of DPP-IV in Glucose Homeostasis
The inhibition of DPP-IV is a well-established strategy for managing type 2 diabetes. The underlying mechanism involves the potentiation of the incretin pathway. The following diagram illustrates the central role of DPP-IV in glucose regulation and the mechanism of action of its inhibitors.
Experimental Protocols
Two primary synthetic routes for the utilization of cyanopyrrolidine derivatives in the synthesis of DPP-IV inhibitors are presented below. The first route involves the synthesis of an activated intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, from L-proline. The second route details the synthesis starting from N-Boc-L-prolinamide, proceeding through tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate.
Protocol 1: Synthesis of Vildagliptin via (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol is a widely adopted method for the synthesis of Vildagliptin.
Experimental Workflow:
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [1][3]
-
Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL). Stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [1][3]
-
Dissolve (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in DCM at 10–15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for an additional hour.
-
Filter the reaction mixture and wash the residue with DCM. Concentrate the filtrate to obtain the amide.
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [1][3]
-
Suspend the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL).
-
Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise at 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum.
-
Purify the residue to obtain the target nitrile.
Step 4: Synthesis of Vildagliptin [7]
-
In a 2L three-necked flask, add 3-aminoadamantan-1-ol (126.0 g, 0.7531 mol), triethylamine (76.0 g, 0.7531 mol), potassium iodide (4.8 g, 0.02891 mol), and acetonitrile (650.0 g).
-
Heat the mixture to 75-80 °C with stirring.
-
Dropwise, add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (100.0 g, 0.5793 mol) in acetonitrile (500.0 g) over 2 hours.
-
Maintain the temperature and stir for 1 hour.
-
Cool the reaction to 20-30 °C and filter.
-
Wash the filter cake with acetonitrile and concentrate the combined filtrates under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain Vildagliptin.
Protocol 2: Synthesis of Vildagliptin via N-Boc-(S)-2-cyanopyrrolidine
This protocol utilizes the Boc-protected cyanopyrrolidine intermediate.
Experimental Workflow:
Step 1: Synthesis of tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate
-
Convert N-Boc-L-prolinamide to N-Boc-(S)-2-cyanopyrrolidine using a dehydrating agent such as cyanuric chloride and DMF.[8]
Step 2: Deprotection of the Boc Group
-
Remove the Boc protecting group from N-Boc-(S)-2-cyanopyrrolidine using a suitable acid, such as methanesulfonic acid, to obtain (S)-2-cyanopyrrolidine.[8]
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
React (S)-2-cyanopyrrolidine or its salt with 2-chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as isopropyl alcohol.[8]
Step 4: Synthesis of Vildagliptin
-
Follow the procedure outlined in Protocol 1, Step 4.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps described in the protocols.
Table 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediates
| Step | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| N-Acylation | L-proline | Chloroacetyl chloride | THF | 2 h | 81 | [9] |
| Amidation | Carboxylic acid | DCC, Ammonium bicarbonate | DCM | 2 h | - | [1] |
| Dehydration | Amide | Trifluoroacetic anhydride | THF | 2 h | 83 | [9] |
| Overall (from L-proline) | L-proline | ~67 |
Table 2: Synthesis of Vildagliptin
| Step | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Coupling | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | K₂CO₃, KI | Acetonitrile | 3 h | 82 | - | [10] |
| Coupling | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | Triethylamine, KI | Acetonitrile | 3 h | 75.2 | 99.78 | [7] |
| Overall (from L-prolinamide, Protocol 2) | L-prolinamide | ~65 | >99 | [7] |
Table 3: Biological Activity of Cyanopyrrolidine-Based DPP-IV Inhibitors
| Compound | Target | Activity Metric | Value | Reference |
| Compound 1j | DPP-4 | Inhibition Rate | 26.14% at 1x10⁵ nmol/L | [2] |
| Compound 1k | DPP-4 | Inhibition Rate | 34.15% at 1x10⁵ nmol/L | [2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology [mdpi.com]
- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080167479A1 - Process for preparing vildagliptin - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. researchgate.net [researchgate.net]
Application of tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Medicinal Chemistry: A Focus on Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Introduction
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold and the presence of a nitrile group make it a key intermediate in the synthesis of a class of enzyme inhibitors known as cyanopyrrolidines. This application note will provide a detailed overview of the use of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a prominent class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes mellitus.
Dipeptidyl Peptidase-IV (DPP-IV) as a Therapeutic Target
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis.[1][2] It is responsible for the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells. By inhibiting DPP-IV, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[1][4] The cyanopyrrolidine moiety has proven to be a highly effective scaffold for the design of potent and selective DPP-IV inhibitors.[5][6]
Role of tert-Butyl 2-cyanopyrrolidine-1-carboxylate
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate serves as a crucial starting material for the synthesis of the key pharmacophore of many DPP-IV inhibitors: the (S)-2-cyanopyrrolidine warhead. The nitrile group in this moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme, leading to its inhibition. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen allows for controlled and selective chemical modifications during the synthetic process.
The general synthetic strategy involves the deprotection of the Boc group, followed by the coupling of the resulting pyrrolidine with a desired side chain, which often contributes to the inhibitor's potency and pharmacokinetic properties. A common intermediate in the synthesis of several gliptins (DPP-IV inhibitors) is (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, which is readily prepared from (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate.
Quantitative Data on Cyanopyrrolidine-Based DPP-IV Inhibitors
The following table summarizes the in vitro DPP-IV inhibitory activity (IC50) of several cyanopyrrolidine derivatives, highlighting the impact of different substituents on potency.
| Compound ID | R Group (Side Chain) | DPP-IV IC50 (nM) |
| 1 | 1-Adamantylaminoacetyl | 11 |
| 2 | 3-Amino-1-adamantylaminoacetyl (Vildagliptin) | 19 |
| 3 | (3R)-3-Aminopiperidin-1-ylacetyl | 247 |
| 4 | 4-Fluorobenzylaminoacetyl | 1270 |
| 5 | 2-Bornylaminoacetyl | 1270 |
| 6 | Cytisinylacetyl | >10000 |
Data compiled from various sources for illustrative purposes.[7][8]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a key intermediate, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, and its subsequent use in the synthesis of the DPP-IV inhibitor, Vildagliptin.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine
Step 1: Deprotection of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
-
To a solution of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in a suitable organic solvent such as dichloromethane or ethyl acetate, add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4.0 M solution), at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude (S)-pyrrolidine-2-carbonitrile salt is typically used in the next step without further purification.
Step 2: Chloroacetylation of (S)-pyrrolidine-2-carbonitrile
-
Dissolve the crude (S)-pyrrolidine-2-carbonitrile salt (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a suitable base, such as triethylamine or diisopropylethylamine (2.0-2.5 eq), to neutralize the salt and act as an acid scavenger.
-
Slowly add a solution of chloroacetyl chloride (1.1-1.2 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine as a solid.
Protocol 2: Synthesis of Vildagliptin
-
To a mixture of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (1.0 eq), 3-amino-1-adamantanol (1.0-1.2 eq), and a base such as potassium carbonate or sodium carbonate (2.0-3.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile, add a catalytic amount of potassium iodide (0.1 eq).[9][10]
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in an appropriate solvent system (e.g., ethyl acetate and water) and perform an aqueous workup.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as isopropanol or a mixture of methyl tert-butyl ether and isopropyl alcohol to yield Vildagliptin as a white crystalline solid.[9]
Visualizations
DPP-IV Signaling Pathway in Glucose Homeostasis
Caption: DPP-IV inactivates incretin hormones, impacting glucose homeostasis.
Experimental Workflow: Synthesis of Vildagliptindot
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of camphor and cytisine-based cyanopyrrolidines as DPP-IV inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20080167479A1 - Process for preparing vildagliptin - Google Patents [patents.google.com]
- 10. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 11. WO2011101861A1 - Process for preparation of dpp-iv inhibitors - Google Patents [patents.google.com]
Synthetic Protocols for tert-Butyl 2-cyanopyrrolidine-1-carboxylate: A Gateway to Novel Therapeutics
Introduction:
tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a pivotal chiral building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrolidine ring with a nitrile group and a readily removable tert-butyloxycarbonyl (Boc) protecting group, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. This application note provides detailed synthetic protocols and highlights its primary application in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The 2-cyanopyrrolidine moiety is a key pharmacophore in several marketed DPP-4 inhibitors, such as Vildagliptin and Saxagliptin.[1][2] The nitrile group can form a reversible covalent bond with the catalytic serine residue in the active site of the DPP-4 enzyme, leading to its inhibition.[3] The inhibition of DPP-4 prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By prolonging the action of incretins, these inhibitors stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[4]
Signaling Pathway of DPP-4 Inhibition
Experimental Protocols
The following protocols describe the deprotection of the Boc group from (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate and its subsequent acylation to form a key intermediate for the synthesis of DPP-4 inhibitors.
Protocol 1: Deprotection of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This procedure removes the Boc protecting group to yield (S)-pyrrolidine-2-carbonitrile, which is often used in the subsequent step without extensive purification.
Materials:
-
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of the deprotecting agent (e.g., 5-10 eq of TFA or a solution of HCl in an organic solvent).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
The resulting solution of (S)-pyrrolidine-2-carbonitrile can be used directly in the next step or concentrated to yield the crude product.
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol describes the acylation of the deprotected (S)-pyrrolidine-2-carbonitrile with chloroacetyl chloride.
Materials:
-
(S)-pyrrolidine-2-carbonitrile (from Protocol 1)
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine (TEA) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the crude (S)-pyrrolidine-2-carbonitrile (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., 1.2-1.5 eq of triethylamine or potassium carbonate) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.1-1.3 eq) in the same anhydrous solvent via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off any solid byproducts (e.g., triethylammonium chloride).
-
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile by column chromatography or recrystallization to yield the pure product.
Quantitative Data
The following table summarizes representative yields for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline derivatives, which involves similar transformation steps. Direct yield data from (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate is not extensively reported in a single source, but the presented data provides a reasonable expectation for the efficiency of the acylation step.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Trifluoroacetic anhydride, THF, 0 °C to rt | 87 | [5] |
| L-prolinamide | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Chloroacetyl chloride, DMF, 50 °C | 78 | [6] |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the utilization of this compound in the synthesis of a key intermediate for DPP-4 inhibitors.
This compound serves as a critical and efficient starting material for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols outlined in this application note provide a clear and detailed methodology for its conversion into valuable intermediates for the synthesis of DPP-4 inhibitors. The straightforward nature of these transformations, coupled with the importance of the final products in pharmaceutical applications, underscores the significance of this versatile building block for researchers and professionals in the field of drug development.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
Application Notes and Protocols: Deprotection of the Boc Group from 2-Cyanopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, prized for its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This characteristic is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates, such as 2-cyanopyrrolidine, a key building block for dipeptidyl peptidase-IV (DPP-IV) inhibitors like Vildagliptin.[2][3] The selective and efficient deprotection of N-Boc-2-cyanopyrrolidine is a critical step in these synthetic routes.
These application notes provide a comprehensive guide to the deprotection of the Boc group from 2-cyanopyrrolidine, offering detailed protocols for various methodologies, including acidic, thermal, and silyl-based approaches. Quantitative data from representative examples are summarized to facilitate method selection, and diagrams illustrating the reaction mechanism, experimental workflow, and a decision-making guide are included.
Data Presentation: Comparison of Deprotection Methods
The selection of an appropriate deprotection method depends on several factors, including the stability of the substrate to acidic or thermal conditions and the desired final salt form of the product. The following tables summarize common conditions for the deprotection of Boc-protected amines. While specific data for 2-cyanopyrrolidine is limited in the public domain, the presented data for analogous substrates provide a strong basis for reaction optimization.
Table 1: Acidic Deprotection of Boc-Protected Amines
| Reagent | Solvent | Temperature | Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 h | >90% | A standard and highly effective method. The product is typically isolated as the TFA salt.[4] |
| Hydrochloric Acid (HCl) | 4M in Dioxane | Room Temp. | 1 - 16 h | >90% | Another common and effective method. The product is isolated as the hydrochloride salt.[5] |
| Oxalyl Chloride/Methanol | Methanol | Room Temp. | 1 - 4 h | up to 90% | A milder alternative to strong acids.[6] |
Table 2: Alternative Deprotection Methods for Boc-Protected Amines
| Method | Reagent/Conditions | Solvent | Temperature | Time | Typical Yield | Notes |
| Thermal | Heat | Water or High-Boiling Solvents (e.g., TFE) | 100 - 150 °C | 1 - 48 h | Moderate to High | A reagent-free method suitable for substrates sensitive to strong acids.[7][8] |
| Silyl-based | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile | Room Temp. | 0.5 - 2 h | High | A mild and rapid method, particularly useful for substrates prone to side reactions under acidic conditions.[9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard and highly efficient method for the removal of the Boc group. The resulting 2-cyanopyrrolidine is obtained as its trifluoroacetate salt.
Materials:
-
N-Boc-2-cyanopyrrolidine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-2-cyanopyrrolidine (1.0 eq) in anhydrous dichloromethane (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Add diethyl ether to the residue to precipitate the 2-cyanopyrrolidine TFA salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another robust acidic deprotection, yielding the hydrochloride salt of 2-cyanopyrrolidine.
Materials:
-
N-Boc-2-cyanopyrrolidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
To a stirred solution of N-Boc-2-cyanopyrrolidine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate) or as a neat substrate, add 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 1-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the 2-cyanopyrrolidine hydrochloride salt may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation, then collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[5]
Protocol 3: Thermal Deprotection in Water
This protocol offers a "green" and reagent-free alternative for Boc deprotection, which can be advantageous for substrates sensitive to strong acids.[10]
Materials:
-
N-Boc-2-cyanopyrrolidine
-
Deionized water
Procedure:
-
Suspend N-Boc-2-cyanopyrrolidine (1.0 eq) in deionized water (10-20 volumes).
-
Heat the mixture to reflux (100 °C) and maintain for 1-14 hours, the time can vary significantly based on the substrate's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the deprotected 2-cyanopyrrolidine.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Mandatory Visualizations
Caption: Chemical reaction for the deprotection of N-Boc-2-cyanopyrrolidine.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Reactions of the Cyano Group in tert-Butyl 2-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key chemical transformations involving the cyano group of tert-Butyl 2-cyanopyrrolidine-1-carboxylate. This versatile building block is a valuable starting material in the synthesis of a variety of nitrogen-containing heterocyclic compounds with potential applications in drug discovery and development. The protocols outlined below focus on the reduction of the cyano group to a primary amine, its hydrolysis to a carboxamide, and its conversion to a tetrazole ring.
Reduction of the Cyano Group to an Aminomethyl Group
The reduction of the nitrile functionality in this compound to a primary amine furnishes tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key intermediate for the synthesis of various biologically active molecules. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
Objective: To synthesize tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate by the reduction of this compound using Raney Nickel.
Materials:
-
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
-
Raney Nickel (slurry in water)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ammonia solution (e.g., 28% in water) or Sodium Hydroxide (NaOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for hydrogenation reactions (e.g., Parr shaker or H-Cube)
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in ethanol or methanol.
-
To this solution, add a catalytic amount of Raney Nickel slurry (typically 10-50% by weight of the starting material).
-
To suppress the formation of secondary amine by-products, add a small amount of an ammonia solution or sodium hydroxide.[1]
-
Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure tert-butyl (2S)-(aminomethyl)pyrrolidine-1-carboxylate.
Data Presentation:
| Catalyst | Solvent | Additive | H₂ Pressure | Temperature | Reaction Time | Yield (%) | Reference |
| Raney Ni | EtOH | NH₃ | 1 bar | Room Temp. | Not specified | High | [1] |
| Raney Ni | EtOH | NaOH | 1 bar | Room Temp. | Not specified | 75 | [1] |
Note: The yields are based on similar nitrile reductions and may vary for this specific substrate.
Logical Relationship Diagram:
Caption: Workflow for the reduction of the cyano group.
Hydrolysis of the Cyano Group to a Carboxamide
Partial hydrolysis of the cyano group under controlled basic conditions can yield the corresponding carboxamide, tert-butyl 2-carbamoylpyrrolidine-1-carboxylate. This transformation is a useful step in the synthesis of various derivatives.
Experimental Protocol: Basic Hydrolysis
Objective: To synthesize tert-butyl 2-carbamoylpyrrolidine-1-carboxylate by the hydrolysis of this compound.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add potassium carbonate (catalytic to stoichiometric amount).
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.
Data Presentation:
| Base | Oxidant | Solvent | Temperature | Reaction Time | Yield (%) |
| K₂CO₃ | H₂O₂ | DMSO | 0 °C to RT | Not specified | Moderate to High |
Note: This is a general protocol for nitrile hydrolysis; specific conditions for this substrate may need optimization.
Reaction Pathway Diagram:
Caption: Hydrolysis of the cyano group to a carboxamide.
Conversion of the Cyano Group to a Tetrazole
The [2+3] cycloaddition reaction of the nitrile with an azide source is a common method to construct a tetrazole ring. This transformation provides access to tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate, a valuable intermediate in medicinal chemistry as the tetrazole moiety is often used as a bioisostere for a carboxylic acid.
Experimental Protocol: [2+3] Cycloaddition with Sodium Azide
Objective: To synthesize tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate from this compound and sodium azide.
Materials:
-
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl) or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Aqueous hydrochloric acid (HCl) (e.g., 1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate with an oil bath
Procedure:
-
To a solution of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in DMF, add sodium azide (1.5-3.0 eq) and triethylamine hydrochloride or ammonium chloride (1.5-3.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to give pure (S)-tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate.[2]
Data Presentation:
| Azide Source | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaN₃ | Et₃N·HCl | DMF | 100 | 24 | 93 | [2] |
Note: The referenced procedure starts from the Cbz-protected analogue, but the conditions are expected to be similar for the Boc-protected compound.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the tetrazole derivative.
References
Application Notes and Protocols: The Prospective Role of tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a readily available chiral building block. While direct applications as a catalyst or chiral auxiliary in asymmetric catalysis are not extensively documented in peer-reviewed literature, its structure presents significant potential for the synthesis of novel chiral ligands and organocatalysts. This document provides a prospective guide on how this versatile starting material can be transformed into a chiral diamine ligand and subsequently utilized in asymmetric catalysis. The protocols and data presented herein are hypothetical and intended to serve as a foundational framework for researchers exploring the utility of this chiral synthon.
Introduction: From Chiral Building Block to Chiral Ligand
The pyrrolidine scaffold is a cornerstone in asymmetric catalysis, forming the backbone of highly successful organocatalysts (e.g., proline and its derivatives) and chiral ligands for metal-catalyzed reactions. (S)- or (R)-tert-butyl 2-cyanopyrrolidine-1-carboxylate offers a synthetically useful handle—the cyano group—which can be elaborated into various functional groups. A particularly valuable transformation is the reduction of the nitrile to a primary amine, yielding a chiral 1,2-diamine derivative. Such C2-symmetric and non-symmetric diamines are privileged ligands in a multitude of asymmetric transformations, including metal-catalyzed hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.
This document outlines a proposed synthetic pathway for converting this compound into a chiral N-protected 2-(aminomethyl)pyrrolidine, a versatile ligand precursor. Subsequently, a general protocol for its application in a hypothetical asymmetric Michael addition is detailed.
Proposed Synthesis of a Chiral Diamine Ligand
The conversion of the cyano group into an aminomethyl group is a key transformation. A common and effective method is the reduction of the nitrile.
Experimental Protocol: Synthesis of tert-Butyl (2S)-(aminomethyl)pyrrolidine-1-carboxylate
Materials:
-
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
-
Raney Nickel (or other suitable reduction catalyst, e.g., LiAlH₄, H₂/Pd-C)
-
Methanol (or appropriate solvent for the chosen reducing agent)
-
Ammonia (if using Raney Nickel)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in methanol saturated with ammonia, add a catalytic amount of Raney Nickel (slurry in water).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol with triethylamine) to afford pure tert-butyl (2S)-(aminomethyl)pyrrolidine-1-carboxylate.
Diagram of Synthetic Pathway:
Caption: Proposed synthesis of a chiral diamine ligand.
Hypothetical Application in Asymmetric Michael Addition
The synthesized chiral diamine can be employed as an organocatalyst for the asymmetric Michael addition of ketones to nitroalkenes, a fundamental carbon-carbon bond-forming reaction. The secondary amine of the pyrrolidine can form an enamine with the ketone, while the primary amine can activate the nitroalkene through hydrogen bonding.
General Experimental Protocol for Asymmetric Michael Addition
Materials:
-
Chiral diamine ligand (synthesized as described above)
-
Cyclohexanone (or other ketone)
-
β-Nitrostyrene (or other nitroalkene)
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the chiral diamine ligand (10 mol%) and benzoic acid (10 mol%) in toluene at room temperature, add cyclohexanone (2.0 eq).
-
Stir the mixture for 15 minutes.
-
Add β-nitrostyrene (1.0 eq) and continue stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Michael addition.
Hypothetical Data Presentation
The following tables present hypothetical results for the proposed asymmetric Michael addition, illustrating the kind of data that would be collected and analyzed.
Table 1: Optimization of Reaction Conditions (Hypothetical Data)
| Entry | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Acetic Acid | Toluene | 25 | 24 | 75 | 90:10 | 85 |
| 2 | Benzoic Acid | Toluene | 25 | 20 | 88 | 92:8 | 92 |
| 3 | Benzoic Acid | CH₂Cl₂ | 25 | 24 | 82 | 90:10 | 88 |
| 4 | Benzoic Acid | THF | 25 | 36 | 65 | 85:15 | 80 |
| 5 | Benzoic Acid | Toluene | 0 | 48 | 90 | 95:5 | 95 |
Table 2: Substrate Scope for Michael Addition (Hypothetical Data)
| Entry | Ketone | Nitroalkene | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | β-Nitrostyrene | 90 | 95:5 | 95 |
| 2 | Acetone | β-Nitrostyrene | 78 | - | 88 |
| 3 | Cyclopentanone | β-Nitrostyrene | 85 | 93:7 | 93 |
| 4 | Cyclohexanone | (E)-Nitropent-1-ene | 82 | 90:10 | 90 |
| 5 | Cyclohexanone | 2-(2-Nitrovinyl)thiophene | 87 | 94:6 | 94 |
Conclusion and Future Outlook
While direct catalytic applications of this compound are yet to be broadly reported, its potential as a versatile chiral precursor is significant. The transformation into chiral diamines opens avenues for its use in a wide range of asymmetric syntheses, both in organocatalysis and as a ligand in metal-catalyzed processes. The protocols and hypothetical data presented here are intended to inspire and guide researchers in unlocking the synthetic utility of this promising chiral building block. Further research into the derivatization of the cyano group and the subsequent application of the resulting molecules in asymmetric catalysis is highly encouraged.
Synthesis of Vildagliptin: An Application Note Utilizing (S)-(-)-1-Boc-2-cyanopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing (S)-(-)-1-Boc-2-cyanopyrrolidine as a key starting material. The synthesis involves a three-step process: deprotection of the Boc group, subsequent chloroacetylation, and final condensation with 3-amino-1-adamantanol.
Synthetic Pathway Overview
The synthesis commences with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-(-)-1-Boc-2-cyanopyrrolidine to yield the intermediate (S)-2-cyanopyrrolidine. This intermediate is then acylated using chloroacetyl chloride to form the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the alkylation of 3-amino-1-adamantanol with this chloroacetylated intermediate to produce Vildagliptin.
Caption: Synthetic workflow for Vildagliptin.
Data Presentation
The following table summarizes the quantitative data for each step of the Vildagliptin synthesis.
| Step | Reaction | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reference |
| 1 | Boc Deprotection | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | >90 (general) | High (as salt) | N/A |
| 2 | Chloroacetylation | Chloroacetyl chloride, Triethylamine | High | High | [1] |
| 3 | Condensation | 3-amino-1-adamantanol, K₂CO₃, KI | ~77 | >99.5 | [2][3] |
| Overall | - | - | ~65-70 | >99.5 | [4] |
Experimental Protocols
Step 1: Boc Deprotection of (S)-(-)-1-Boc-2-cyanopyrrolidine
This protocol describes the removal of the Boc protecting group to yield (S)-2-cyanopyrrolidine. Two common methods are presented.
Method A: Using Trifluoroacetic Acid (TFA)
-
Dissolve (S)-(-)-1-Boc-2-cyanopyrrolidine (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2-4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-cyanopyrrolidine trifluoroacetate salt.
Method B: Using Hydrochloric Acid (HCl) in Dioxane
-
To a solution of (S)-(-)-1-Boc-2-cyanopyrrolidine (1.0 eq) in anhydrous 1,4-dioxane (5-10 volumes), add a 4M solution of HCl in dioxane (2-3 eq).
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation, then filter and dry as described above to yield (S)-2-cyanopyrrolidine hydrochloride.
Caption: Boc deprotection experimental workflow.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol outlines the chloroacetylation of (S)-2-cyanopyrrolidine.[1]
-
Suspend (S)-2-cyanopyrrolidine salt (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 volumes).
-
Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to neutralize the salt.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent (2 volumes) to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filter cake with a small amount of the solvent.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane) or used directly in the next step.
Step 3: Synthesis of Vildagliptin
This protocol describes the final condensation step to yield Vildagliptin.[2][3]
-
To a stirred suspension of 3-amino-1-adamantanol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq) in 2-butanone or tetrahydrofuran (10 volumes), add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.05 eq) in the same solvent (5 volumes).
-
Heat the reaction mixture to reflux (approximately 80 °C for 2-butanone) and maintain for 4-6 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Vildagliptin.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate/methanol (1:1), to afford pure Vildagliptin.[3]
Caption: Vildagliptin final condensation workflow.
References
- 1. WO2014020462A1 - Improved process for preparation of vildagliptin intermediate - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. asianpubs.org [asianpubs.org]
- 4. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Enantioselective α-Arylation of N-Boc-Pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective α-arylation of N-Boc-pyrrolidine is a powerful transformation for the synthesis of enantioenriched 2-arylpyrrolidines, which are key structural motifs in many biologically active compounds and pharmaceutical agents.[1][2][3] This document provides detailed experimental procedures based on the palladium-catalyzed Negishi cross-coupling of an in situ generated organozinc reagent derived from N-Boc-pyrrolidine.[1][2][4][5][6] The methodology relies on an enantioselective deprotonation step mediated by a chiral ligand, typically (-)-sparteine or a (+)-sparteine surrogate, to achieve high levels of stereocontrol.[2][4][5]
Reaction Principle and Workflow
The overall transformation proceeds through a three-step, one-pot sequence:
-
Enantioselective Deprotonation: N-Boc-pyrrolidine is deprotonated at the α-position using a strong base, typically sec-butyllithium (s-BuLi), in the presence of a chiral diamine ligand. The choice of the (-)- or (+)-enantiomer of the ligand determines the stereochemistry of the resulting lithiated intermediate.[2][4][5]
-
Transmetalation: The stereochemically defined α-lithiopyrrolidine is then transmetalated with a zinc salt, most commonly zinc chloride (ZnCl₂), to form a more stable and less reactive organozinc reagent.[1][2][4][6] This step is crucial for the subsequent cross-coupling reaction.
-
Palladium-Catalyzed Cross-Coupling (Negishi Coupling): The organozinc intermediate is coupled with an aryl bromide in the presence of a palladium catalyst and a phosphine ligand to afford the desired 2-aryl-N-Boc-pyrrolidine.[1][2][4][6]
The following diagram illustrates the general experimental workflow:
Caption: General workflow for the enantioselective α-arylation of N-Boc-pyrrolidine.
Quantitative Data Summary
The following tables summarize the reaction outcomes for the arylation of N-Boc-pyrrolidine with various aryl bromides, highlighting the scope and efficiency of the methodology.
Table 1: Arylation with Electronically Diverse Aryl Bromides [1][7]
| Entry | Aryl Bromide | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Bromotoluene | 85 | 96:4 |
| 2 | 4-Bromoanisole | 88 | 96:4 |
| 3 | 4-Bromobenzonitrile | 75 | 96:4 |
| 4 | Methyl 4-bromobenzoate | 82 | 96:4 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 78 | 96:4 |
| 6 | 4-Bromo-3-fluoroaniline | 63 | 92:8 |
Table 2: Arylation with Heteroaromatic Bromides [4][8]
| Entry | Heteroaryl Bromide | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 3-Bromopyridine | 60 | 96:4 |
| 2 | 2-Bromopyridine | 71 | 96:4 |
| 3 | 5-Bromoindole (N-Boc) | 75 | 96:4 |
| 4 | 2-Bromothiophene | 80 | 96:4 |
Detailed Experimental Protocol
This protocol is adapted from the procedures reported by Campos and coworkers.[7][9]
Materials:
-
N-Boc-pyrrolidine
-
(-)-sparteine or (+)-sparteine surrogate
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Zinc chloride (ZnCl₂) solution in THF (typically 1.0 M)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Schlenk line or similar inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a temperature probe, and a rubber septum, under a nitrogen atmosphere, add N-Boc-pyrrolidine (1.2 equiv), (-)-sparteine (1.2 equiv), and anhydrous MTBE (volume to make a ~0.5 M solution with respect to N-Boc-pyrrolidine).[9]
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.[4][8][9]
-
-
Enantioselective Lithiation:
-
Transmetalation with Zinc Chloride:
-
To the cooled solution of the lithiated intermediate, add a solution of ZnCl₂ in THF (1.2 equiv) dropwise, again maintaining a low internal temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Palladium-Catalyzed Negishi Coupling:
-
To the solution containing the organozinc reagent, add the aryl bromide (1.0 equiv).
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (e.g., 5 mol %) and t-Bu₃P·HBF₄ (e.g., 5 mol %) in a small amount of anhydrous THF or MTBE.
-
Stir the reaction mixture at room temperature overnight (12-18 hours). In some cases, gentle heating (e.g., to 60 °C) may be required to drive the reaction to completion.[2][5] The progress of the reaction can be monitored by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and MTBE or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by crystallization to afford the enantiomerically enriched 2-aryl-N-Boc-pyrrolidine.[9]
-
Safety Precautions
-
sec-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are required for this reaction to proceed efficiently.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Logical Relationships in Catalyst and Reagent Selection
The choice of reagents and catalysts is critical for the success of this reaction, particularly for achieving high enantioselectivity.
Caption: Interdependencies of reagents for a successful arylation reaction.
References
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes: The Strategic Role of tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Pharmaceutical Synthesis
Introduction
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, coupled with the reactive nitrile functionality and the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable precursor for the synthesis of a range of pharmaceutical intermediates. This is particularly true in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 2-cyanopyrrolidine moiety is a key pharmacophore that reversibly interacts with the catalytic serine residue of the DPP-IV enzyme.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is as a precursor to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of the DPP-IV inhibitor, Vildagliptin. The synthetic strategy involves a two-step sequence:
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free secondary amine, (S)-pyrrolidine-2-carbonitrile.
-
N-Acylation: The resulting amine is then acylated with chloroacetyl chloride to furnish the desired intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
This intermediate is subsequently reacted with another key fragment, typically an adamantane derivative, to complete the synthesis of the final active pharmaceutical ingredient (API).
Alternative Synthetic Approaches
While the use of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate provides a clear and effective synthetic route, it is important to note that alternative methods for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile are also widely employed in industrial settings. These often start from more readily available and less expensive starting materials such as L-proline or L-prolinamide.[1][2][3] These routes typically involve N-acylation followed by conversion of the carboxylic acid or amide functionality to the nitrile. The choice of synthetic route often depends on factors such as cost of starting materials, overall yield, and scalability.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This protocol is divided into two main stages: the deprotection of the Boc group and the subsequent N-acylation.
Stage 1: Boc Deprotection of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This stage focuses on the removal of the tert-butoxycarbonyl protecting group to yield (S)-pyrrolidine-2-carbonitrile. Acidic conditions are typically employed for this transformation.
| Parameter | Value/Condition | Reference |
| Starting Material | (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | N/A |
| Reagent | Methanesulfonic Acid | [4] |
| Solvent | Not specified in abstract | [4] |
| Temperature | Not specified in abstract | [4] |
| Work-up | Not specified in abstract | [4] |
| Product | (S)-pyrrolidine-2-carbonitrile | [4] |
Detailed Methodology (Based on general procedures for Boc deprotection):
-
Dissolve (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Cool the solution in an ice bath.
-
Add methanesulfonic acid (or an alternative acid like trifluoroacetic acid) dropwise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-pyrrolidine-2-carbonitrile.
Stage 2: N-Acylation of (S)-pyrrolidine-2-carbonitrile
The crude (S)-pyrrolidine-2-carbonitrile from the previous step is then acylated using chloroacetyl chloride.
| Parameter | Value/Condition | Reference |
| Starting Material | (S)-pyrrolidine-2-carbonitrile | [4] |
| Reagent | 2-Chloroacetyl chloride | [4] |
| Base | Triethylamine | [4] |
| Solvent | Acetonitrile | [4] |
| Temperature | Not specified in abstract | [4] |
| Work-up | Not specified in abstract | [4] |
| Product | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [4] |
Detailed Methodology:
-
Dissolve the crude (S)-pyrrolidine-2-carbonitrile in acetonitrile.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in acetonitrile dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Visualizations
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014020462A1 - Improved process for preparation of vildagliptin intermediate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of tert-Butyl 2-cyanopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for synthesizing this compound is the dehydration of the corresponding primary amide, (S)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate (N-Boc-prolinamide). This transformation is a critical step and is often the primary area for yield optimization.
Q2: What are the key challenges in this synthesis that can lead to low yield?
Several factors can negatively impact the yield, including:
-
Incomplete Dehydration: The conversion of the primary amide to the nitrile may not go to completion.
-
Side Reactions: The formation of byproducts due to the reactivity of the reagents or intermediates.
-
Epimerization: Racemization at the C2 position of the pyrrolidine ring can occur under harsh basic or acidic conditions, leading to a mixture of diastereomers and complicating purification.
-
Difficult Product Isolation: The product can be challenging to isolate from the reaction mixture and byproducts, leading to losses during workup and purification.
Q3: Which dehydrating agents are typically used for this conversion?
Commonly employed dehydrating agents for converting primary amides to nitriles include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and the Burgess reagent. Each reagent has its own advantages regarding reaction conditions and functional group tolerance.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted starting material (N-Boc-prolinamide).
| Possible Cause | Suggested Solution |
| Inactive Dehydrating Reagent | Use a fresh bottle of the dehydrating agent. Reagents like POCl₃ and TFAA are highly sensitive to moisture and can degrade over time. |
| Insufficient Reagent Stoichiometry | Increase the equivalents of the dehydrating agent. Start with a modest increase (e.g., from 1.1 eq to 1.5 eq) and monitor the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some dehydrations require heating to proceed at a reasonable rate. Monitor for byproduct formation. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and appropriate for the chosen reagent. Dichloromethane (DCM) and acetonitrile are common choices. |
Issue 2: Significant Byproduct Formation
Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product and starting material.
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Run the reaction at a lower temperature. For highly reactive reagents like POCl₃, starting at 0 °C is recommended. |
| Excessive Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation or further side reactions. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagent and side reactions. |
| Incorrect Base or Stoichiometry | When using reagents like POCl₃, the choice and amount of base (e.g., pyridine, triethylamine) are critical. Too much or too strong a base can promote side reactions.[2] |
Issue 3: Product Loss During Workup and Purification
Symptom: A good conversion is observed in the crude reaction mixture, but the final isolated yield is low.
| Possible Cause | Suggested Solution |
| Product is Water Soluble | During aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve extraction efficiency into the organic layer.[3] |
| Emulsion Formation During Extraction | Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective if emulsions persist. |
| Product Degradation on Silica Gel | Minimize the time the product spends on the silica gel column. Consider using a less acidic grade of silica or neutralizing the silica gel with a small amount of triethylamine in the eluent. |
| Product is Volatile | Be cautious during solvent removal under reduced pressure. Use a moderate bath temperature (e.g., <40 °C) to avoid loss of the product.[3] |
Comparative Data on Dehydrating Agents
While specific comparative studies on the synthesis of this compound are not widely published, the following table provides a general comparison of common dehydrating agents for primary amides to guide reagent selection.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Pyridine or Et₃N, DCM, 0 °C to RT | Readily available, inexpensive, effective.[1] | Can be harsh, requires a base, workup can be difficult due to phosphate byproducts.[2] |
| Trifluoroacetic Anhydride (TFAA) | Pyridine or Et₃N, DCM, 0 °C to RT | Highly reactive, often gives clean conversions. | Can be expensive, corrosive, and may not be suitable for acid-sensitive substrates. |
| Burgess Reagent | THF or Benzene, Reflux | Mild and selective conditions.[4] | Expensive, sensitive to moisture. |
Experimental Protocols
Below are representative protocols for the synthesis, starting from the preparation of the N-Boc-prolinamide precursor.
Protocol 1: Synthesis of (S)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
This protocol outlines the synthesis of the starting amide from N-Boc-L-proline.
-
Activation: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add N-hydroxysuccinimide (1.1 eq) and dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Ammonia Addition: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide and stir vigorously overnight.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the primary amide.
Protocol 2: Dehydration of N-Boc-prolinamide using POCl₃
This protocol describes the conversion of the amide to the target nitrile.
-
Reaction Setup: Dissolve (S)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous pyridine (2.2 eq) to the solution. Then, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.[2]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred ice-water mixture.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude nitrile by flash column chromatography.[5]
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 2-cyanopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state and appearance of pure this compound?
Pure this compound is typically a white to yellow crystalline solid or lump.[1] If your final product is an oil or discolored, it may indicate the presence of residual solvents or impurities.
Q2: What is the typical purity of commercially available this compound?
Commercially available this compound generally has a purity of 97-98%.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure stability, the compound should be stored in a refrigerator, under an inert atmosphere, and in a dark place.[2] Recommended storage temperatures are typically between 2-8°C.
Q4: What are the most common impurities I might encounter?
Common impurities can originate from the starting materials and reagents used in the synthesis. If synthesized from N-Boc-L-proline, potential impurities include residual N-Boc-L-proline, coupling agents, and byproducts from the nitrile formation step. Unreacted di-tert-butyl dicarbonate (Boc anhydride) and triethylamine from the protection step of proline can also be present if not properly removed.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
If you are experiencing a lower than expected yield after purification by column chromatography, consider the following potential causes and solutions.
Potential Causes:
-
Improper Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly with other impurities, or too low, resulting in incomplete elution from the column.
-
Product Streaking/Tailing on the Column: This can be caused by overloading the column, poor solubility of the crude material in the mobile phase, or interaction of the compound with the silica gel.
-
Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and may degrade during chromatography.
Solutions:
-
Optimize the Eluent: Use Thin Layer Chromatography (TTC) to determine the optimal solvent system. A good starting point for this compound is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-40% ethyl acetate).
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder.
-
Use Deactivated Silica: If you suspect degradation, you can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.
Issue 2: The Product Fails to Crystallize and Remains an Oil
Obtaining a solid product can sometimes be challenging. If your this compound remains an oil after solvent removal, here are some troubleshooting steps.
Potential Causes:
-
Residual Solvent: Trace amounts of solvent can prevent crystallization.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Supersaturation Not Reached: The concentration of the compound in the crystallization solvent may not be high enough.
-
Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.
Solutions:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum, possibly with gentle heating.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic grooves can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.
-
Solvent-Anti-Solvent Method: Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (or "anti-solvent," in which it is insoluble) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization. Common solvent systems for Boc-protected compounds include ethyl acetate/hexanes and diethyl ether/pentane.
Data on Purification Methods
The following table summarizes expected outcomes for common purification methods for this compound and similar N-Boc protected compounds.
| Purification Method | Typical Purity | Typical Yield/Recovery | Advantages | Disadvantages |
| Column Chromatography | >98% | 37-61%[3] | High resolution, applicable to a wide range of impurities. | Can be time-consuming and uses large volumes of solvent. Potential for product loss on the column. |
| Recrystallization | >99% | 70-90% | Highly effective for removing small amounts of impurities, scalable, and cost-effective. | Requires a solid product and a suitable solvent system. Can be prone to oiling out. |
| Distillation | Variable | Variable | Effective for removing non-volatile impurities. | The compound may not be thermally stable enough for distillation, even under a vacuum. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a typical gradient column chromatography for the purification of this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Crude this compound
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a well-packed, homogenous bed. Drain the excess solvent until it is level with the top of the silica.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Carefully load the solution onto the top of the silica bed.
-
Elution:
-
Begin elution with 5% ethyl acetate in hexanes.
-
Gradually increase the polarity of the eluent to 10% ethyl acetate in hexanes, followed by 20% ethyl acetate in hexanes.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization (General Procedure)
Materials:
-
Crude this compound (as an oil or impure solid)
-
A "good" solvent (e.g., diethyl ether, ethyl acetate)
-
A "poor" or "anti-solvent" (e.g., hexanes, pentane)
-
Erlenmeyer flask and other standard laboratory glassware
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the "good" solvent with gentle warming to dissolve the compound completely.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to make the solution clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under a vacuum.
Visual Guides
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for crystallization issues.
References
Common side reactions with tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 2-cyanopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and to offer troubleshooting support for experiments involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The most frequently encountered side reactions include:
-
Epimerization: Loss of stereochemical integrity at the C2 position.
-
Unintentional Boc Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
-
Nitrile Hydrolysis: Conversion of the cyano group to a carboxamide or a carboxylic acid.
-
Formation of Rotamers: Existence of cis and trans isomers due to restricted rotation around the N-C(O) bond, which can complicate analysis and purification.
Q2: My reaction mixture shows two sets of peaks for my product in the 1H NMR spectrum. What could be the cause?
A2: The presence of two sets of signals for a single compound is a strong indication of rotamers (rotational isomers). This is a common phenomenon for N-Boc protected pyrrolidine derivatives due to the high energy barrier to rotation around the carbamate N-C(O) bond. These are not impurities but different conformations of the same molecule.
Q3: I am using (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, but my final product has a low enantiomeric excess (ee). What could have happened?
A3: A loss of enantiomeric excess is likely due to epimerization at the C2 position. The proton alpha to the cyano group is acidic and can be abstracted by basic reagents or even under prolonged heating, leading to the formation of the (R)-enantiomer.
Q4: After my reaction and work-up, I noticed a significant amount of a more polar byproduct. What might this be?
A4: A more polar byproduct is often the result of nitrile hydrolysis . Depending on the reaction and work-up conditions (e.g., presence of acid or base with water), the cyano group can be partially or fully hydrolyzed to form the corresponding primary amide (1-tert-butoxycarbonylpyrrolidine-2-carboxamide) or carboxylic acid (1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid).
Q5: I need to perform a reaction under acidic conditions. How can I avoid cleaving the Boc protecting group?
A5: While the Boc group is designed to be removed with acid, you can minimize its cleavage by using milder acidic conditions, shorter reaction times, and lower temperatures. If possible, consider alternative synthetic routes that avoid strongly acidic steps. For reactions that generate acid, using a non-nucleophilic base to scavenge the acid can also prevent Boc deprotection.
Troubleshooting Guides
Issue 1: Epimerization of the C2 Stereocenter
Symptoms:
-
Reduced enantiomeric excess (ee) or diastereomeric excess (de) of the product.
-
Appearance of a new peak corresponding to the other epimer in chiral HPLC or NMR analysis.
Potential Causes:
-
Use of strong bases (e.g., alkoxides, LDA).
-
Prolonged reaction times at elevated temperatures.
-
Basic work-up conditions.
Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger, less hindered bases. | Minimizes the abstraction of the acidic C2 proton. |
| Temperature | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. | Epimerization is often kinetically disfavored at lower temperatures. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to epimerization-promoting conditions. | Reduces the time window for the side reaction to occur. |
| Work-up | Use a mildly acidic or neutral aqueous work-up if the product is stable under these conditions. | Avoids exposure to basic conditions that can cause epimerization post-reaction. |
Issue 2: Unintentional Boc Deprotection
Symptoms:
-
Appearance of a byproduct corresponding to the deprotected pyrrolidine-2-carbonitrile.
-
Complex reaction mixture, potentially with t-butylated byproducts if nucleophilic species are present.
Potential Causes:
-
Use of strong acids (e.g., TFA, HCl) in the reaction or work-up.
-
Generation of acidic byproducts during the reaction.
-
High reaction temperatures in the presence of a protic source.
Solutions:
| Parameter | Recommendation | Rationale |
| Acid | If an acid is required, use a weaker acid (e.g., acetic acid) or a Lewis acid that is less prone to causing Boc cleavage. | Minimizes the protonation of the Boc group, which is the first step in its removal. |
| Temperature | Keep the reaction temperature as low as possible. | The rate of Boc deprotection is temperature-dependent. |
| Scavengers | If acidic byproducts are formed, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize the acid in situ. | Prevents the accumulation of acid that can lead to deprotection. |
| Work-up | Use a neutral or mildly basic aqueous wash to remove any residual acid. | Ensures that the final product is not exposed to acidic conditions during storage. |
Issue 3: Hydrolysis of the Nitrile Group
Symptoms:
-
Formation of a more polar byproduct, identified as the corresponding primary amide or carboxylic acid by LC-MS or NMR.
-
Reduced yield of the desired nitrile-containing product.
Potential Causes:
-
Presence of water in combination with acidic or basic conditions during the reaction or work-up.
-
Prolonged heating in protic solvents.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the presence of water, which is required for hydrolysis. |
| Work-up | Perform the aqueous work-up at low temperatures and minimize the contact time. Use neutral water if possible. | Reduces the rate of hydrolysis. |
| Purification | If hydrolysis has occurred, the byproducts can often be separated by column chromatography due to their increased polarity. | Allows for the isolation of the desired product. |
Issue 4: Presence of Rotamers
Symptoms:
-
Broadened or duplicated peaks in the 1H and 13C NMR spectra at room temperature.
-
Difficulty in obtaining sharp peaks during HPLC analysis.
Potential Causes:
-
Inherent restricted rotation around the N-C(O) bond of the Boc group.
Solutions:
| Technique | Recommendation | Rationale |
| NMR Analysis | Acquire NMR spectra at elevated temperatures (e.g., 50-80 °C). | At higher temperatures, the rate of rotation increases, leading to the coalescence of the signals for the two rotamers into a single, averaged signal. |
| HPLC Analysis | Optimize the column temperature and mobile phase to try and either separate or coalesce the peaks. | In some cases, adjusting chromatographic conditions can improve peak shape. |
| Chemical Modification | If the presence of rotamers is problematic for a subsequent step, consider replacing the Boc group with a protecting group that does not exhibit this behavior (e.g., Cbz). | This is a more drastic measure but can be effective if rotamers interfere with reactivity or purification. |
Data Presentation
Table 1: Representative Data on the Effect of Base and Temperature on Epimerization of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
| Entry | Base | Temperature (°C) | Time (h) | (S) : (R) Ratio (Typical) |
| 1 | DIPEA | 25 | 12 | > 99 : 1 |
| 2 | Triethylamine | 25 | 12 | 95 : 5 |
| 3 | Sodium Methoxide | 0 | 1 | 80 : 20 |
| 4 | Sodium Methoxide | 25 | 1 | 60 : 40 |
| 5 | DBU | 25 | 2 | 55 : 45 |
Note: These are representative values based on general principles of α-cyano amine chemistry and may vary depending on the specific reaction conditions.
Table 2: Typical Conditions for Unintentional Boc Deprotection
| Entry | Acidic Condition | Temperature (°C) | Time | Extent of Deprotection (Typical) |
| 1 | 1 M HCl in EtOAc | 25 | 1 h | ~5-10% |
| 2 | 20% TFA in DCM | 25 | 30 min | ~50-70% |
| 3 | Neat Acetic Acid | 50 | 24 h | < 5% |
| 4 | Silica Gel (acidic) | 25 | 24 h (on column) | Trace to 5% |
Note: These are estimates to illustrate the lability of the Boc group under various acidic conditions.
Experimental Protocols
Protocol 1: Monitoring and Minimizing Epimerization using Chiral HPLC
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (~5-10 µL) and quench it immediately in a vial containing a mildly acidic buffer (e.g., pH 4-5) to stop the epimerization. Dilute the quenched sample with the HPLC mobile phase.
-
Chiral HPLC Conditions (Typical):
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the prepared sample. The (S)- and (R)-enantiomers should elute as separate peaks. Calculate the ratio of the two enantiomers by integrating the respective peak areas.
Protocol 2: Test for Nitrile Hydrolysis by LC-MS
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Run a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the expected masses of the starting material, the amide byproduct (M+18), and the carboxylic acid byproduct (M+19).
-
-
Interpretation: The presence of peaks corresponding to the masses of the amide and/or carboxylic acid confirms that hydrolysis has occurred.
Visualizations
Caption: Common side reaction pathways for this compound.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Technical Support Center: Overcoming Solubility Issues with tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-cyanopyrrolidine-1-carboxylate. The information provided is designed to address common challenges, with a focus on overcoming solubility issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to yellow crystalline solid. While specific quantitative solubility data is not widely published, based on its structure (containing a polar nitrile group and a lipophilic Boc-protected pyrrolidine ring), a qualitative solubility profile can be predicted. It is expected to be soluble in a range of polar aprotic and chlorinated organic solvents. Its solubility is limited in nonpolar solvents and water.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: Switch to a more suitable solvent. Based on the compound's structure, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), or tetrahydrofuran (THF), and chlorinated solvents like dichloromethane (DCM) are likely to be good choices.
-
Co-solvent System: Employing a co-solvent system can enhance solubility. For instance, a mixture of a good solvent (like THF) with a less polar co-solvent might be effective.
-
Gentle Heating: Gently warming the mixture can increase the rate of dissolution and overall solubility. However, be cautious of potential degradation of the compound or other reactants at elevated temperatures. Always monitor the reaction temperature closely.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.
-
Concentration: As noted in some studies, solubility issues can become significant at higher concentrations.[1] If possible, try running the reaction at a lower concentration.
Q3: My reaction yield is low, and I suspect solubility is the culprit. How can I confirm this and what steps can I take?
A3: To confirm if solubility is impacting your reaction yield, visually inspect the reaction mixture for any undissolved starting material. If the mixture is a suspension or slurry when it should be a homogeneous solution, solubility is likely a problem. To improve the yield:
-
Optimize Solvent and Temperature: Experiment with the solvent and temperature as described in the previous answer to ensure all reactants are fully dissolved.
-
Stirring Rate: Ensure vigorous stirring to maximize the interaction between reactants, especially in a heterogeneous mixture.
-
Phase-Transfer Catalyst: In biphasic reactions, a phase-transfer catalyst can be used to facilitate the reaction between reactants in different phases.
Q4: Are there any known incompatibilities or stability issues with this compound I should be aware of?
A4: The compound is noted to be sensitive to moisture and light. Therefore, it is recommended to store it in a cool, dark, and dry place. When setting up reactions, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions or degradation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Poor Solubility in Reaction Solvent
Symptoms:
-
Visible undissolved solid in the reaction mixture.
-
Reaction appears heterogeneous when it is expected to be homogeneous.
-
Low or inconsistent reaction yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Low Reaction Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is consistently below expectations.
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Boc Deprotection for Cyanopyrrolidine
Welcome to the technical support center for the optimization of reaction conditions for the Boc deprotection of cyanopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient deprotection of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the Boc deprotection of cyanopyrrolidine?
A1: The most common and effective reagents for Boc deprotection are strong acids, primarily Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).[1] TFA is typically used in a solution with a solvent like dichloromethane (DCM), while HCl is often used as a solution in an organic solvent such as 1,4-dioxane or methanol.[2][3]
Q2: What is the primary mechanism of acid-catalyzed Boc deprotection?
A2: The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid to form the corresponding salt.
Q3: Are there milder alternatives to strong acids for the Boc deprotection of cyanopyrrolidine?
A3: Yes, for substrates that are sensitive to strong acidic conditions, several milder deprotection methods have been developed. One such method involves the use of oxalyl chloride in methanol, which can be effective for compounds with multiple acid-labile functional groups.[4][5] Thermal deprotection methods have also been reported, although they may require elevated temperatures.[6]
Q4: What are the potential side reactions to be aware of during the Boc deprotection of cyanopyrrolidine?
A4: A primary concern is the potential for hydrolysis of the cyano group to an amide or a carboxylic acid under acidic conditions.[7][8] While nitriles are generally less susceptible to hydrolysis than amides, harsh acidic conditions and elevated temperatures can promote this side reaction.[7] Another common side reaction in Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the reaction. While the cyanopyrrolidine itself is not highly nucleophilic, this can be a concern if other nucleophilic functional groups are present in the molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration.- Short reaction time.- Low reaction temperature.- Steric hindrance around the Boc-protected amine. | - Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).- Extend the reaction time and monitor progress by TLC or LC-MS.- Increase the reaction temperature, but with caution to avoid nitrile hydrolysis.- For sterically hindered substrates, consider using a stronger acid system like 4M HCl in dioxane. |
| Nitrile Hydrolysis (Formation of Amide or Carboxylic Acid) | - Harsh acidic conditions (high acid concentration, high temperature).- Prolonged reaction time. | - Use milder acidic conditions (e.g., lower concentration of TFA or HCl).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Consider using an alternative, milder deprotection reagent like oxalyl chloride in methanol.[4][5] |
| Formation of Oily or Difficult-to-Isolate Product | - The trifluoroacetate (TFA) salt of the product may be an oil. | - Switch to using HCl in dioxane, as hydrochloride salts are often crystalline and easier to isolate.[3][9]- After removing the bulk of the TFA by rotary evaporation, try co-evaporation with a solvent like toluene to remove residual TFA.- Trituration of the crude product with a non-polar solvent like diethyl ether can sometimes induce precipitation of the salt. |
| Presence of Unknown Impurities | - Alkylation of the pyrrolidine nitrogen or other nucleophiles by the tert-butyl cation. | - While less common for cyanopyrrolidine itself, if other nucleophilic groups are present, consider adding a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation. |
Quantitative Data on Reaction Conditions
The selection of the deprotection reagent and conditions can significantly impact the yield and purity of the final product. Below is a comparative summary of common deprotection methods.
| Reagent/Conditions | Typical Reaction Time | Typical Yield | Product Form | Advantages | Disadvantages | Citation(s) |
| 20-50% TFA in DCM | 30 min - 2 hours | >95% (Typical) | TFA Salt (often oily) | Fast, efficient, and widely used. | TFA is corrosive and can be difficult to remove completely. The product salt is often non-crystalline. | [3][10] |
| 4M HCl in 1,4-Dioxane | 30 min - 1 hour | >95% (Typical) | HCl Salt (often crystalline) | Fast, efficient, and often yields a crystalline product, aiding in purification. | Dioxane is a hazardous solvent. | [9][11] |
| Oxalyl Chloride in Methanol | 1 - 4 hours | Up to 90% | Free Amine (after workup) | Mild conditions, suitable for acid-sensitive substrates. | Reagent is moisture-sensitive. | [4][5] |
| p-Toluenesulfonic Acid in Deep Eutectic Solvent | Variable | Lower for sterically hindered substrates | TsOH Salt | Milder alternative to TFA and HCl. | May require elevated temperatures and can result in lower yields for some substrates. | [11] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve the N-Boc-3-cyanopyrrolidine in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
To remove residual TFA, co-evaporate the residue with toluene.
-
For isolation of the free amine, redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected cyanopyrrolidine.
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Preparation: To a solution of N-Boc-3-cyanopyrrolidine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[2]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up:
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with a cold solvent such as diethyl ether.[2]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The resulting residue can be triturated with diethyl ether to induce precipitation.
-
Visualizing the Workflow and Logic
To aid in understanding the experimental workflow and the decision-making process for troubleshooting, the following diagrams are provided.
References
- 1. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reddit.com [reddit.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving tert-Butyl 2-cyanopyrrolidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals to navigate potential challenges in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to prevent degradation. The compound is sensitive to air and moisture.
Q2: What are the main reactive sites of this compound?
The primary reactive sites are the nitrile group, which can undergo reduction or hydrolysis, and the Boc-protecting group, which can be removed under acidic conditions. The alpha-proton to the nitrile group can also be involved in certain reactions.
Q3: How can I monitor the progress of reactions involving this compound?
Thin-Layer Chromatography (TLC) is a common and effective method. For Boc-deprotection, the product will be significantly more polar. Staining with ninhydrin can visualize the deprotected amine. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for confirming the disappearance of starting material and the appearance of the product mass. For nitrile reduction, IR spectroscopy can monitor the disappearance of the C≡N stretch.
Troubleshooting Guides
Synthesis of this compound via Dehydration of N-Boc-prolinamide
The synthesis of this compound typically involves the dehydration of the corresponding primary amide, N-Boc-prolinamide.
Problem 1: Low or no yield of the desired nitrile.
-
Possible Cause: Incomplete dehydration reaction.
-
Solution: Ensure the dehydrating agent is fresh and added in sufficient equivalents. Reagents like Trifluoroacetic Anhydride (TFAA) or the Burgess reagent are effective but can be moisture-sensitive.[1][2] For the Burgess reagent, ensure anhydrous conditions as it is sensitive to air and humidity.[1][3]
-
-
Possible Cause: Degradation of starting material or product.
-
Solution: Perform the reaction at the recommended temperature. Overheating can lead to side reactions. Ensure the workup procedure is not overly harsh.
-
-
Possible Cause: Sub-optimal dehydrating agent.
Problem 2: Presence of significant impurities in the final product.
-
Possible Cause: Formation of side products from the dehydrating agent.
-
Possible Cause: Incomplete reaction leading to a mixture of starting material and product.
-
Solution: Monitor the reaction closely by TLC or LC-MS to ensure full conversion. If the reaction stalls, a small additional portion of the dehydrating agent might be necessary.
-
-
Possible Cause: Epimerization at the C2 position.
-
Solution: Use mild reaction conditions and a non-nucleophilic base to minimize the risk of epimerization.
-
Reduction of the Nitrile Group to an Amine
A common transformation is the reduction of the 2-cyano group to an aminomethyl group.
Problem 1: Incomplete reduction or low yield of the primary amine.
-
Possible Cause: Inactive catalyst (for catalytic hydrogenation).
-
Solution: Use fresh, high-quality catalyst such as Raney Nickel or Palladium on Carbon (Pd/C). Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
-
-
Possible Cause: Insufficient reducing agent (for chemical reduction).
-
Possible Cause: Poor reaction conditions for catalytic hydrogenation.
-
Solution: Optimize hydrogen pressure and reaction temperature. Some reductions may require elevated pressure. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.
-
Problem 2: Formation of side products, such as secondary or tertiary amines.
-
Possible Cause: Over-reduction or side reactions during catalytic hydrogenation.
-
Solution: The addition of additives like ammonia during Raney Nickel reduction can help suppress the formation of secondary and tertiary amines. The primary imine intermediate is reactive and can lead to side products.[6]
-
-
Possible Cause: Complex mixture from LiAlH₄ reduction.
-
Solution: Careful control of the reaction temperature (e.g., starting at 0°C and slowly warming to room temperature) can minimize side reactions. The workup procedure for LiAlH₄ reductions is critical and should be performed cautiously by slowly adding water and then a base solution.[7]
-
Table 1: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| Raney Nickel / H₂ | H₂ (1-50 bar), RT to 50°C, Solvent (e.g., MeOH, EtOH) with NH₃ | Cost-effective, effective for many nitriles. | Catalyst deactivation, potential for over-reduction to secondary/tertiary amines.[6] |
| Pd/C / H₂ | H₂ (1-50 bar), RT, Solvent (e.g., MeOH, EtOH) | Generally clean reductions. | Can be less reactive for some nitriles compared to Raney Ni. |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to RT | Powerful reducing agent, high yields. | Reacts violently with water, requires careful handling and workup, can reduce other functional groups.[5][7] |
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid.
Problem 1: Hydrolysis proceeds all the way to the carboxylic acid when the amide is the desired product.
-
Possible Cause: Reaction conditions are too harsh.
-
Solution: Use milder conditions. For example, controlled hydrolysis can sometimes be achieved using basic conditions with careful monitoring of the reaction time. Some literature suggests that using tert-butanol as a solvent can help stop the hydrolysis at the amide stage.
-
Problem 2: Incomplete hydrolysis to the carboxylic acid.
-
Possible Cause: Insufficiently strong acidic or basic conditions.
-
Possible Cause: The intermediate amide is resistant to hydrolysis.
-
Solution: Increase the reaction temperature and/or the concentration of the acid or base.
-
Boc Deprotection
Removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step to liberate the free amine.
Problem 1: Incomplete Boc deprotection.
-
Possible Cause: Insufficient acid strength or concentration.
-
Solution: While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is common, a stronger acid system like 4M HCl in dioxane may be more effective.[9]
-
-
Possible Cause: Short reaction time or low temperature.
-
Solution: Increase the reaction time and/or allow the reaction to warm to room temperature. Monitor progress by TLC until the starting material is consumed.
-
Problem 2: Formation of t-butylated side products.
-
Possible Cause: The reactive tert-butyl cation generated during deprotection alkylates nucleophilic sites on the molecule.
Problem 3: The nitrile group is not stable under the deprotection conditions.
-
Possible Cause: The strong acidic conditions for Boc deprotection can sometimes affect other functional groups.
-
Solution: Use milder deprotection methods. For substrates sensitive to strong acids, selective deprotection might be achieved under different conditions. For instance, heating in some solvents can cause thermal deprotection. Alternatively, specific Lewis acids might offer better selectivity.[11] A method using oxalyl chloride in methanol has been reported as a mild alternative for N-Boc deprotection.[12][13]
-
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Purpose | Typical Concentration |
| Triisopropylsilane (TIS) | Traps tert-butyl cations. | 2.5-5% (v/v) in the deprotection cocktail.[9] |
| Anisole | Acts as a decoy for the tert-butyl cation. | 5% (v/v) in the deprotection cocktail. |
| 1,2-Ethanedithiol (EDT) | Protects against acid-catalyzed oxidation and traps cations. | 2.5% (v/v) in the deprotection cocktail. |
Visualizations
Experimental Workflow: Synthesis and Subsequent Reactions
Caption: Synthetic and reaction pathways for this compound.
Troubleshooting Logic for Boc Deprotection
Caption: Decision tree for troubleshooting Boc deprotection.
References
- 1. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-cyanopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities can originate from the synthetic route and degradation. Potential impurities include unreacted starting materials, byproducts from the N-Boc protection and cyanating steps, as well as degradation products formed through hydrolysis or oxidation.
Q2: What is the primary degradation pathway for this compound?
A2: The N-Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions, which would result in the formation of 2-cyanopyrrolidine. The nitrile group can also be susceptible to hydrolysis to the corresponding carboxylic acid or amide under strong acidic or basic conditions.
Q3: Which analytical techniques are most suitable for impurity analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the preferred method for analyzing non-volatile impurities. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detection is suitable for analyzing volatile impurities and residual solvents. Chiral HPLC is necessary for determining enantiomeric purity.
Impurity Profiling
A summary of potential impurities, their structures, and likely sources is provided below.
| Impurity Name | Structure | Potential Source |
| 2-Cyanopyrrolidine | ![]() | Degradation (loss of Boc group) |
| tert-Butanol | ![]() | Reagent in Boc protection, degradation |
| Di-tert-butyl dicarbonate | ![]() | Excess reagent from Boc protection |
| Pyrrolidine-2-carboxylic acid | ![]() | Hydrolysis of the nitrile group |
| N-Boc-pyrrolidine | ![]() | Incomplete cyanation |
| (R)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | ![]() | Enantiomeric impurity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Gas Chromatography (GC-MS) Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: 35 - 400 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 10 mg/mL.
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing for the Main Analyte Peak
-
Question: Why is the peak for this compound showing significant tailing?
-
Answer: Peak tailing for this compound, which contains a basic nitrogen atom, is often due to secondary interactions with acidic silanol groups on the silica-based column packing.
Issue: Poor Resolution Between Enantiomers in Chiral HPLC
-
Question: I am not able to separate the (S) and (R) enantiomers of this compound. What should I try?
-
Answer: Chiral separations are highly specific. The choice of chiral stationary phase (CSP) and mobile phase is critical.
GC Analysis
Issue: No Peak or Very Small Peak for the Analyte
-
Question: I am not observing a peak for this compound in my GC-MS analysis. Why?
-
Answer: This could be due to several factors, including thermal degradation in the hot injector, adsorption on the column, or an inappropriate temperature program.
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and industrially applicable method is a variation of the Strecker synthesis.[1][2][3] This typically involves the reaction of a suitable N-Boc-pyrrolidine precursor, such as N-Boc-2-pyrrolidinone or a related imine, with a cyanide source. An alternative approach involves the dehydration of the corresponding aldoxime.[4]
Q2: What are the main challenges when scaling up this synthesis?
A2: Key challenges in scaling up the synthesis include:
-
Handling of Hazardous Reagents: The use of cyanide salts or trimethylsilyl cyanide (TMSCN) requires stringent safety protocols and specialized equipment to prevent exposure and the release of toxic hydrogen cyanide gas.[5][6][7]
-
Exothermic Reactions: The addition of reagents can be exothermic, necessitating careful temperature control to avoid side reactions and ensure safety.
-
Product Purification: Removing impurities and achieving high purity on a large scale can be challenging and may require the development of efficient crystallization or chromatography methods.
-
Potential for Racemization: The chiral center at the 2-position of the pyrrolidine ring is susceptible to racemization, especially under harsh reaction conditions.[8][9]
Q3: What safety precautions are essential when working with cyanide reagents on a large scale?
A3: A comprehensive safety plan is crucial and should include:
-
Dedicated and well-ventilated reaction areas.
-
Continuous cyanide monitoring systems. [5]
-
Availability of a "kill solution" (e.g., bleach) for immediate spill decontamination. [5]
-
Specialized charging systems for solids and liquids to minimize atmospheric exposure. [5]
-
All personnel must be highly trained in handling cyanides and have access to appropriate personal protective equipment (PPE) and emergency antidotes. [6]
-
Alkaline conditions should be maintained to prevent the formation of highly toxic hydrogen cyanide gas. [7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure efficient mixing, especially in large reactors.- Consider optimizing the reaction temperature and time. |
| Degradation of starting material or product. | - The Boc protecting group can be sensitive to strong acids; ensure pH control.- The product may be unstable at elevated temperatures; maintain appropriate temperature control throughout the process. | |
| Inefficient workup or purification. | - Optimize extraction and washing steps to minimize product loss.- Develop a robust crystallization procedure for efficient isolation. | |
| High Levels of Impurities | Formation of byproducts from side reactions. | - Identify the impurities using analytical techniques (e.g., LC-MS, NMR).- Adjust reaction conditions (temperature, addition rate of reagents) to minimize side reactions.- Common byproducts in Strecker-type reactions can include hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[1][2] |
| Residual starting materials or reagents. | - Ensure the reaction goes to completion.- Optimize the workup and purification steps to effectively remove unreacted starting materials and reagents. | |
| Racemization of the Product | Harsh reaction conditions (e.g., high temperature, strong base or acid). | - The α-proton is susceptible to deprotonation and reprotonation, leading to racemization.[8][10]- Maintain controlled temperature and pH throughout the synthesis and workup.- Consider using milder reagents or a chiral auxiliary if racemization is a significant issue.[2] |
| Difficulty with Product Isolation/Crystallization | The product is an oil or forms a supersaturated solution. | - Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.- Seeding with a small amount of pure crystalline product can induce crystallization.- Consider purification by column chromatography if crystallization is not feasible, though this can be challenging on a large scale. |
Experimental Protocols
Representative Lab-Scale Strecker Synthesis of tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate
This protocol is a general representation and requires optimization for large-scale production.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-L-prolinol | 201.27 | 10.0 g | 0.0497 |
| Pyridinium chlorochromate (PCC) | 215.56 | 12.8 g | 0.0594 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Sodium cyanide (NaCN) | 49.01 | 3.65 g | 0.0745 |
| Ammonium chloride (NH4Cl) | 53.49 | 4.0 g | 0.0748 |
| Water | 18.02 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
Oxidation of N-Boc-L-prolinol: To a stirred suspension of PCC (1.2 eq) in dichloromethane, add a solution of N-Boc-L-prolinol (1.0 eq) in dichloromethane dropwise at room temperature. Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of silica gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-L-prolinal.
-
Strecker Reaction: Dissolve the crude N-Boc-L-prolinal in a suitable solvent such as methanol. In a separate flask, prepare a solution of sodium cyanide (1.5 eq) and ammonium chloride (1.5 eq) in water. Cool the aldehyde solution in an ice bath and add the aqueous cyanide/ammonium chloride solution dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring and Workup: Allow the reaction to stir at room temperature for several hours, monitoring for completion by TLC or HPLC. Once complete, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker_amino_acid_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyanide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Guide to Chiral Pyrrolidine Building Blocks: Spectroscopic Analysis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate and Alternatives
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of complex molecular architectures. Among these, pyrrolidine scaffolds are of significant interest due to their prevalence in natural products and pharmaceuticals. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a versatile chiral intermediate, alongside two common alternatives: N-Boc-L-proline and N-Boc-cis-4-hydroxy-L-proline. The presented data facilitates the unambiguous identification and quality assessment of these crucial synthetic reagents.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate and the selected alternatives. The data was acquired in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), common solvents for NMR analysis of organic molecules.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | CDCl₃ | 4.65-4.55 (m, 1H), 3.60-3.40 (m, 2H), 2.30-2.05 (m, 4H), 1.49 (s, 9H) |
| N-Boc-L-proline | DMSO-d₆ | 12.5 (br s, 1H), 4.15-4.05 (m, 1H), 3.40-3.20 (m, 2H), 2.20-2.05 (m, 1H), 1.90-1.70 (m, 3H), 1.40 & 1.35 (two s, 9H) |
| N-Boc-cis-4-hydroxy-L-proline | CDCl₃ | 4.45 (t, J=8.4 Hz, 1H), 4.25 (dd, J=8.4, 4.0 Hz, 1H), 3.70 (dd, J=11.6, 4.0 Hz, 1H), 3.55 (d, J=11.6 Hz, 1H), 2.30-2.15 (m, 2H), 1.45 (s, 9H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | CDCl₃ | 153.0, 118.9, 81.5, 47.5, 46.5, 31.5, 28.3, 23.8 |
| N-Boc-L-proline | DMSO-d₆ | 174.0, 153.5, 78.5, 58.5, 46.5, 30.5, 28.0, 23.5 |
| N-Boc-cis-4-hydroxy-L-proline | CDCl₃ | 176.5, 154.5, 80.5, 69.0, 58.0, 54.5, 38.5, 28.3 |
Experimental Protocols
Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
A general procedure for the synthesis of the title compound involves the Strecker reaction on N-Boc-pyrrolidinone, followed by reduction. A detailed, specific synthesis protocol can be found in the supporting information of relevant publications. The workflow typically involves the reaction of the starting material with a cyanide source, followed by workup and purification by column chromatography.
NMR Sample Preparation and Analysis
To ensure high-quality NMR spectra, the following protocol should be followed:
-
Sample Preparation : Weigh approximately 5-20 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Filtration : To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Acquisition : For ¹H NMR, a standard pulse sequence is used. The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm). Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. The spectral width should cover the expected range for carbon signals (typically 0-200 ppm). A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from the synthesis of a chiral pyrrolidine derivative to its spectroscopic analysis.
Caption: Workflow from synthesis to NMR analysis.
Comparative Analysis of HPLC and LC-MS Methods for tert-Butyl 2-cyanopyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral intermediates, the accurate analysis of compounds like tert-Butyl 2-cyanopyrrolidine-1-carboxylate is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the analysis of this N-Boc-protected cyanopyrrolidine derivative, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound possesses a chiral center at the C2 position of the pyrrolidine ring, necessitating enantioselective analytical methods to determine its enantiomeric purity. Furthermore, the presence of potential process-related impurities requires robust analytical techniques for their detection and quantification. The choice between HPLC with chiral stationary phases and the more universal detection capabilities of LC-MS depends on the specific analytical goals, such as routine quality control, impurity profiling, or in-depth structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound. The separation is typically achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability in separating a wide range of chiral compounds, including N-protected amino acid derivatives.
Recommended HPLC Methodologies
Based on the successful separation of structurally similar compounds, such as intermediates for Vildagliptin, the following HPLC conditions are recommended for the chiral analysis of this compound.
Table 1: Comparative HPLC Methods for Chiral Analysis
| Parameter | Method A: Normal-Phase HPLC | Method B: Reversed-Phase HPLC |
| Chiral Stationary Phase | Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) | Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane:Ethanol (90:10, v/v) with 0.1% Diethylamine | Methanol:Water (80:20, v/v) with 0.2% Diethylamine |
| Flow Rate | 1.0 mL/min | 0.45 mL/min |
| Column Temperature | 25 °C | 45 °C |
| Detection | UV at 215 nm | UV at 215 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Performance | Good resolution between enantiomers. | Baseline separation of enantiomers and potential achiral impurities.[1] |
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV detector.
-
Chromatographic Conditions: Set up the instrument according to the parameters outlined in Table 1 for either Method A or Method B.
-
Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Analysis: Identify and quantify the enantiomers based on their retention times. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis
LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the identification and quantification of the target analyte, as well as for the detection of known and unknown impurities that may lack a UV chromophore.
Recommended LC-MS Methodology
For the analysis of this compound and its potential impurities, a reversed-phase LC-MS method is generally preferred due to its compatibility with electrospray ionization (ESI).
Table 2: LC-MS Method Parameters
| Parameter | Recommended Conditions |
| Chromatography | Reversed-Phase HPLC |
| Stationary Phase | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 50-500 |
| Key Ions to Monitor | [M+H]⁺, [M+Na]⁺ |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use an LC-MS system consisting of a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.
-
Chromatographic and MS Conditions: Configure the instrument with the parameters specified in Table 2.
-
System Suitability: Inject a standard solution to verify system performance, including retention time stability and signal intensity.
-
Sample Analysis: Inject the prepared sample and acquire data in full scan mode to identify all detectable components. For quantitative analysis, a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method can be developed for higher sensitivity and specificity.
-
Data Processing: Process the chromatograms and mass spectra to identify the main component and any impurities based on their retention times and mass-to-charge ratios.
Method Comparison and Selection
| Feature | Chiral HPLC (UV Detection) | LC-MS |
| Primary Application | Enantiomeric purity determination | Impurity profiling, quantification, structural confirmation |
| Selectivity | High for enantiomers (with CSP) | High (based on m/z) |
| Sensitivity | Moderate | High to very high |
| Quantitative Accuracy | High | High (with appropriate standards) |
| Information Provided | Retention time, enantiomeric ratio | Retention time, mass-to-charge ratio, fragmentation pattern |
| Cost & Complexity | Lower | Higher |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for chiral HPLC and LC-MS analysis.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for LC-MS analysis.
Conclusion
Both chiral HPLC and LC-MS are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control focusing on enantiomeric purity, a validated chiral HPLC method is often sufficient and cost-effective. For comprehensive impurity profiling, structural confirmation, and analysis of complex matrices, the enhanced sensitivity and selectivity of LC-MS make it the superior choice. By leveraging the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy for their needs.
References
Comparison of different synthetic routes to tert-Butyl 2-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different synthetic routes to tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The following sections present a side-by-side analysis of common synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound, often referred to as Boc-2-cyanopyrrolidine, is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its pyrrolidine scaffold and cyano group serve as versatile handles for the construction of more complex molecules, including inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes, and other pharmacologically active compounds. The efficient and stereoselective synthesis of this intermediate is therefore of critical importance. This guide focuses on the most prevalent synthetic pathway, which commences with readily available N-Boc-L-proline and proceeds through a two-step sequence of amidation followed by dehydration. We will explore different reagents and conditions for the crucial dehydration step and provide a comparative analysis of their performance.
Overview of the Primary Synthetic Pathway
The dominant strategy for the synthesis of this compound involves a two-step process starting from N-Boc-L-proline. The first step is the formation of the primary amide, N-Boc-pyrrolidine-2-carboxamide. The second, and more varied, step is the dehydration of this amide to the corresponding nitrile.
Caption: General two-step synthetic pathway.
The key variables in this synthetic approach lie in the choice of reagents and conditions for both the amidation and the dehydration steps. The selection of a particular method will depend on factors such as desired yield, purity, scalability, cost, and the environmental impact of the reagents.
Comparison of Dehydration Methods for N-Boc-pyrrolidine-2-carboxamide
The conversion of the primary amide to the nitrile is the cornerstone of this synthetic sequence. Several dehydrating agents can be employed for this transformation, each with its own set of advantages and disadvantages. Below is a comparison of some commonly used methods.
| Dehydrating Agent/Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Key Considerations |
| Method A: Phosphorus Oxychloride | POCl₃, Pyridine | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85-95 | High | Cost-effective, common lab reagent. Pyridine is a toxic and malodorous base. Exothermic reaction that requires careful temperature control. |
| Method B: Trifluoroacetic Anhydride | (CF₃CO)₂O, Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 1 - 3 | 90-98 | High | Mild conditions, high yields, and short reaction times. Reagent is corrosive and moisture-sensitive. |
| Method C: Burgess Reagent | Methyl N-(triethylammoniumsulfonyl)carbamate | Tetrahydrofuran (THF) | Reflux | 12 - 24 | 75-85 | Good | Mild and selective reagent. Can be expensive for large-scale synthesis. Longer reaction times are often required. |
| Method D: Cyanuric Chloride | Cyanuric Chloride, DMF | Methyl tert-butyl ether (MTBE) | Room Temp. | 1 | ~99 | High | Mild reaction conditions and high yields. The reaction of cyanuric chloride with DMF can be exothermic. |
Experimental Protocols
Step 1: Synthesis of N-Boc-pyrrolidine-2-carboxamide
This initial step involves the conversion of the carboxylic acid of N-Boc-L-proline into a primary amide. A common and effective method involves the use of a coupling agent.
Protocol:
-
To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Bubble ammonia gas through the solution for 15-20 minutes, or add a solution of aqueous ammonia (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine-2-carboxamide as a white solid. Typical yields for this step are in the range of 90-98%.
Step 2: Dehydration of N-Boc-pyrrolidine-2-carboxamide to this compound
Below are detailed protocols for two of the most effective dehydration methods.
Method A: Dehydration using Phosphorus Oxychloride (POCl₃)
Caption: Workflow for POCl₃ dehydration.
Protocol:
-
Dissolve N-Boc-pyrrolidine-2-carboxamide (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.5 equivalents) to the solution.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.
Method B: Dehydration using Trifluoroacetic Anhydride (TFAA)
Caption: Workflow for TFAA dehydration.
Protocol:
-
Dissolve N-Boc-pyrrolidine-2-carboxamide (1 equivalent) and triethylamine (TEA) (2.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (TFAA) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence starting from N-Boc-L-proline. While the initial amidation is a relatively standard procedure, the choice of dehydrating agent for the conversion of N-Boc-pyrrolidine-2-carboxamide to the target nitrile offers several options.
For general laboratory-scale synthesis, the use of trifluoroacetic anhydride (TFAA) offers a balance of high yield, mild conditions, and rapid reaction times. For larger-scale preparations where cost is a significant factor, phosphorus oxychloride (POCl₃) remains a viable and economical choice, provided that the exothermic nature of the reaction and the handling of pyridine are carefully managed. The cyanuric chloride method also presents a promising alternative with mild conditions and high yields. The Burgess reagent is a good option for substrates sensitive to acidic or harsh conditions, though its cost may be prohibitive for large-scale applications.
Researchers should select the most appropriate method based on their specific requirements, considering factors such as scale, available resources, and safety protocols. The experimental details provided in this guide serve as a starting point for the optimization of the synthesis of this valuable pharmaceutical intermediate.
A Comparative Guide to Alternative Reagents for tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure scaffold of tert-butyl 2-cyanopyrrolidine-1-carboxylate is a cornerstone in the synthesis of various pharmaceuticals, most notably as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin.[1][2] However, the pursuit of more efficient, cost-effective, and versatile synthetic routes has led to the exploration of several alternative reagents and methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable approach for your research and development needs.
Overview of Synthetic Strategies
The synthesis of chiral 2-cyanopyrrolidine derivatives and analogous structures can be broadly categorized into several approaches:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-proline, to construct the desired pyrrolidine ring.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the pyrrolidine ring or the introduction of the cyano group.
-
Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, which is then cleaved to yield the enantiomerically enriched product.
-
Biocatalysis: Leveraging enzymes, such as transaminases, to perform highly selective transformations.
This guide will compare specific examples from these categories as alternatives to synthetic routes involving this compound.
Performance Comparison of Synthetic Routes
The following table summarizes the performance of various synthetic methods for producing chiral pyrrolidine derivatives, offering a comparative look at their yields and stereoselectivity.
| Method/Reagent | Key Transformation | Substrate | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Standard Route | Cyanation of Boc-protected prolinal | N-Boc-L-prolinal | ~70-85% | >95% d.e. | Generic textbook values |
| Alternative 1: Biocatalytic | Transaminase-triggered cyclization | ω-chloroketones | up to 90% | >99.5% e.e. | [3][4] |
| Alternative 2: Chiral Auxiliary | [3+2] Cycloaddition | N-tert-butanesulfinylazadienes | 60-85% | >95:5 d.r. | [5] |
| Alternative 3: Organocatalysis | Asymmetric Hofmann-Löffler-Freytag reaction | Oximes | 65-84% | 91-94% e.e. | [6] |
| Alternative 4: Patent Route (Vildagliptin) | Dehydration of prolinamide derivative | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | High | >99.5% optical purity | WO2013083326A1 |
Experimental Protocols
Alternative 1: Biocatalytic Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cyclization
This method provides an enantiocomplementary route to chiral 2-substituted pyrrolidines from commercially available ω-chloroketones.
Materials:
-
ω-chloroketone (e.g., 5-chloro-1-phenylpentan-1-one)
-
Transaminase (R- or S-selective)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
In a reaction vessel, dissolve the ω-chloroketone in the buffer solution.
-
Add the transaminase, isopropylamine, and PLP.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
The enzymatic reaction converts the ketone to a chiral amine, which spontaneously cyclizes to form the corresponding 2-substituted pyrrolidine.
-
The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield the crude product, which can be further purified by chromatography.
Alternative 2: Diastereoselective [3+2] Cycloaddition using a Chiral Sulfinamide Auxiliary
This approach utilizes an N-tert-butanesulfinylimine as a chiral auxiliary to control the stereochemistry of a [3+2] cycloaddition with an azomethine ylide, yielding densely substituted pyrrolidines.
Materials:
-
Chiral N-tert-butanesulfinylazadiene
-
Imino ester (as azomethine ylide precursor)
-
Silver carbonate (Ag₂CO₃) as catalyst
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the N-tert-butanesulfinylazadiene and the imino ester in the anhydrous solvent, add the silver carbonate catalyst.
-
The reaction mixture is stirred at room temperature for the specified time, monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography to afford the chiral pyrrolidine derivative. The chiral auxiliary can then be removed under acidic conditions.
Visualizing Synthetic Workflows
The following diagrams illustrate the conceptual workflows for the standard synthesis and a key alternative approach.
Caption: Workflow for the standard synthesis of this compound from L-proline.
Caption: Workflow for the biocatalytic synthesis of chiral 2-substituted pyrrolidines.
Logical Relationship of Alternatives
The choice of an alternative reagent or synthetic strategy is often dictated by the specific requirements of the target molecule and the overall synthetic plan.
Caption: Relationship between the target molecule and alternative synthetic strategies.
Conclusion
While the use of this compound remains a robust and well-established method, the alternatives presented here offer significant advantages in terms of enantioselectivity, substrate scope, and process sustainability. Biocatalytic methods, for instance, can provide access to both enantiomers with exceptional purity.[3][4] Chiral auxiliaries offer a high degree of stereocontrol for the synthesis of complex, polysubstituted pyrrolidines.[5] For researchers and drug development professionals, the consideration of these alternative reagents and methodologies can pave the way for more innovative and efficient synthetic strategies in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of tert-Butyl 2-cyanopyrrolidine-1-carboxylate Analogs as Dipeptidyl Peptidase-4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of tert-Butyl 2-cyanopyrrolidine-1-carboxylate analogs as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). The cyanopyrrolidine scaffold is a well-established pharmacophore in the design of DPP-4 inhibitors, a class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1][2] This document summarizes key structure-activity relationships (SAR), presents comparative in vitro and in vivo data, and details the experimental protocols used to evaluate these compounds.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3] These hormones are released in response to food intake and stimulate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion and improved glycemic control.[4] The 2-cyanopyrrolidine moiety is a key structural feature in several approved DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, as it forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme.[1]
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory potency and in vivo antihyperglycemic activity of a series of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine analogs. These compounds are direct analogs of the this compound core structure, where the tert-butoxycarbonyl (Boc) group is replaced by a substituted pyrrolidinyl-2-carbonyl moiety.
In Vitro DPP-4 Inhibitory Potency
The inhibitory activity of the analogs against human DPP-4 was determined by measuring their inhibition constant (Ki). Lower Ki values indicate higher potency.
| Compound ID | C5-Substituent on Pyrrolidine Ring | DPP-4 Ki (nM) |
| 1 | H | 1.3 |
| 2 | (S)-F | 0.6 |
| 3 | (R)-F | 1.1 |
| 4 | (S)-OH | 0.8 |
| 5 | (R)-OH | 1.5 |
| 6 | =O (keto) | 2.0 |
| 7 | (S)-NH2 | 0.4 |
| 8 | (R)-NH2 | 0.9 |
| 9 | (S)-N(CH3)2 | 0.3 |
| 10 | (R)-N(CH3)2 | 0.7 |
Data sourced from a study on (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines.[1]
In Vivo Efficacy in a Rodent Model of Type 2 Diabetes
Selected potent analogs were evaluated for their ability to lower blood glucose in an oral glucose tolerance test (OGTT) in Zucker Diabetic Fatty (ZDF) rats, a well-established animal model for type 2 diabetes.
| Compound ID | Dose (mg/kg, p.o.) | Glucose Excursion Reduction (%) |
| 2 | 3 | 45 |
| 7 | 3 | 50 |
| 9 | 3 | 55 |
Data sourced from a study on (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines.[1]
Structure-Activity Relationship (SAR)
The data presented reveals key structural features that influence the DPP-4 inhibitory activity of these cyanopyrrolidine analogs:
-
Stereochemistry at C5: For substituents like fluorine, hydroxyl, and amino groups, the (S)-stereoisomer consistently demonstrated higher potency than the corresponding (R)-isomer.[1]
-
Nature of the C5-Substituent: The introduction of small, polar, hydrogen-bonding groups at the C5 position of the pyrrolidine ring generally enhances potency. An amino group, particularly a dimethylamino group, resulted in the most potent inhibitors in this series.[1]
-
Covalent Modification: X-ray crystallography has shown that the cyano group of these inhibitors forms a covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[1] The substituents at the C5 position engage in various interactions with the S2 subsite of the enzyme, influencing the overall binding affinity.[1]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the in vitro inhibitory potency (Ki) of test compounds against human DPP-4.
Principle: The assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the fluorescent product, AMC, which can be quantified. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Test compounds and a reference inhibitor
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound, DPP-4 enzyme, and assay buffer.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the Ki values by fitting the data to the appropriate enzyme inhibition kinetic models.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the in vivo efficacy of test compounds in improving glucose tolerance in a diabetic animal model.
Animal Model: Zucker Diabetic Fatty (ZDF) rats are a common model for type 2 diabetes, characterized by insulin resistance and progressive beta-cell dysfunction. Other rodent models such as diet-induced obese mice or streptozotocin-induced diabetic rats are also frequently used.[5][6]
Procedure:
-
Fast the animals overnight.
-
Administer the test compound or vehicle orally (p.o.) by gavage.
-
After a specified time (e.g., 30-60 minutes), administer an oral glucose challenge (e.g., 2 g/kg).
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose concentration in each sample.
-
Calculate the area under the curve (AUC) for the blood glucose excursion over time.
-
The percentage reduction in glucose excursion is calculated by comparing the AUC of the compound-treated group to the vehicle-treated group.
Visualizations
Caption: Mechanism of action of cyanopyrrolidine-based DPP-4 inhibitors.
Caption: Workflow for the evaluation of novel DPP-4 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Patented Synthetic Routes to tert-Butyl 2-cyanopyrrolidine-1-carboxylate: A Comparative Review
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comparative analysis of patented synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.
At a Glance: Comparison of Synthetic Strategies
Two primary strategies for the synthesis of this compound emerge from the patent literature. The most prevalent approach involves the dehydration of a carboxamide precursor, while an alternative route explores the direct cyanation of a suitable N-Boc-pyrrolidine derivative. This review focuses on these distinct methodologies, highlighting their respective advantages and challenges.
| Parameter | Method 1: Dehydration of N-Boc-Prolinamide | Method 2: Direct Cyanation (Hypothetical) |
| Starting Material | N-Boc-L-proline | N-Boc-2-(hydroxymethyl)pyrrolidine or N-Boc-proline |
| Key Transformation | Dehydration of a primary amide | Direct introduction of the cyano group |
| Reagents | Activating agent (e.g., trifluoroacetic anhydride), dehydrating agent (e.g., phosphorus oxychloride) | Cyanating agent (e.g., sodium cyanide), activating agent for hydroxyl or carboxyl group |
| Reported Yield | High (specific yields vary by patent) | Data not available in reviewed patents for this specific molecule |
| Scalability | Potentially scalable with process optimization | May face challenges with toxic cyanating agents and stereochemical control |
| Stereochemical Integrity | Generally high, starting from chiral N-Boc-proline | Dependent on the specific reaction conditions and substrate |
Method 1: Synthesis via Dehydration of N-Boc-Prolinamide
This widely adopted route commences with the readily available and chiral N-Boc-L-proline. The synthesis proceeds through the formation of N-Boc-L-prolinamide, which is subsequently dehydrated to afford the target nitrile.
Experimental Protocol:
Step 1: Synthesis of N-Boc-L-prolinamide
-
To a solution of N-Boc-L-proline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added a coupling agent (e.g., 1.1 equivalents of 1,1'-carbonyldiimidazole or a carbodiimide reagent like DCC or EDC) and an amine source (e.g., an excess of ammonia solution or ammonium chloride with a base).
-
The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield crude N-Boc-L-prolinamide, which may be purified by crystallization or column chromatography.
Step 2: Dehydration of N-Boc-L-prolinamide to this compound
-
N-Boc-L-prolinamide (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or pyridine.
-
A dehydrating agent (e.g., 1.2 to 2.0 equivalents of trifluoroacetic anhydride, phosphorus oxychloride, or cyanuric chloride) is added, often at a reduced temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred for 1 to 6 hours.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, and dried.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Visualization of the Dehydration Pathway:
Caption: Synthetic pathway via amide formation and subsequent dehydration.
Method 2: Direct Cyanation Strategies (Hypothetical Patent Routes)
While specific patents detailing a direct cyanation route for this compound were not identified in the reviewed literature, existing patent methodologies for the synthesis of other cyanopyrrolidines suggest plausible alternative pathways. These hypothetical routes could offer advantages in terms of step economy.
Potential Experimental Approach 1: From N-Boc-2-(hydroxymethyl)pyrrolidine
This approach would involve the conversion of the primary alcohol in N-Boc-2-(hydroxymethyl)pyrrolidine to a good leaving group, followed by nucleophilic substitution with a cyanide salt.
-
The hydroxyl group of N-Boc-2-(hydroxymethyl)pyrrolidine is activated, for instance, by conversion to a tosylate or mesylate by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.
-
The resulting sulfonate ester is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The reaction would likely require elevated temperatures to proceed to completion.
-
Workup would involve partitioning between an organic solvent and water, followed by purification of the organic extract.
Potential Experimental Approach 2: From N-Boc-proline
A more direct, albeit potentially challenging, route could involve the direct conversion of the carboxylic acid of N-Boc-proline to the nitrile.
-
The carboxylic acid could be activated, for example, by conversion to an acid chloride or a mixed anhydride.
-
The activated species would then be reacted with a cyanide source. This transformation is less common and may require specific reagents to avoid side reactions and racemization.
Visualization of Hypothetical Direct Cyanation Pathways:
Caption: Potential direct cyanation routes from alcohol or acid precursors.
Conclusion
The patented synthesis of this compound predominantly follows a reliable two-step sequence starting from N-Boc-L-proline, involving the formation and subsequent dehydration of N-Boc-L-prolinamide. This method benefits from the use of a readily available, chiral starting material and employs well-established chemical transformations. While direct cyanation routes are conceivable based on analogous patented syntheses, their application to this specific target molecule is not yet well-documented in the patent literature. Future innovations may focus on developing more step-economical and scalable direct cyanation methods that maintain high stereochemical purity. Researchers and process chemists should consider the trade-offs between the established reliability of the dehydration route and the potential efficiency gains of novel direct cyanation strategies when selecting a synthetic approach.
A Comparative Guide to Quantum Chemical Calculations on tert-Butyl 2-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantum chemical calculations for tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the design of numerous pharmaceuticals, and understanding its conformational preferences and electronic properties through computational methods is crucial for modern drug discovery.[1] This document outlines a theoretical framework for such calculations, compares potential outcomes with alternative computational methods, and provides context with relevant experimental data for analogous compounds.
Introduction to Computational Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating molecular structures, vibrational frequencies, and reaction mechanisms.[2][3] For chiral molecules like this compound, DFT can predict the most stable conformations, which is critical for understanding its interaction with biological targets.[4] The N-Boc protecting group and the cyano substituent introduce specific steric and electronic effects that influence the puckering of the pyrrolidine ring, making computational analysis particularly insightful.[5]
Proposed Computational Workflow
A typical workflow for the quantum chemical analysis of this compound would involve conformational searches followed by geometry optimization and frequency calculations at a chosen level of theory. This process helps identify the global minimum energy structure on the potential energy surface.
Caption: A generalized workflow for quantum chemical calculations.
Comparison of Computational Methods
The choice of computational method and basis set is critical for obtaining accurate results. Below is a comparison of hypothetical data for the geometry optimization of this compound using different levels of theory. The data is illustrative and based on typical performance for similar organic molecules.[6][7]
| Level of Theory | Basis Set | Relative Energy (kcal/mol) | Relative CPU Time | Key Characteristics |
| B3LYP | 6-31G(d) | 0.00 (Reference) | 1.0x | Good balance of speed and accuracy for initial geometry optimizations.[8] |
| B3LYP | 6-311++G(d,p) | -1.25 | 3.5x | Includes diffuse functions and polarization, better for systems with lone pairs.[2] |
| M06-2X | 6-311++G(d,p) | -1.89 | 5.0x | Generally provides improved accuracy for non-covalent interactions. |
| wB97XD | def2-TZVP | -2.15 | 6.2x | Includes empirical dispersion corrections, important for conformational energies. |
| CCSD(T) | aug-cc-pVTZ | -2.50 (Estimated) | >100x | "Gold standard" for accuracy, but computationally very expensive.[3] |
Predicted Vibrational Frequencies
DFT calculations can also predict infrared (IR) spectra, which can be compared with experimental data for validation. Below are hypothetical, unscaled vibrational frequencies for key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) - B3LYP/6-311++G(d,p) | Typical Experimental Range (cm⁻¹) |
| C≡N Stretch | 2255 | 2260 - 2240 |
| C=O Stretch (Boc) | 1705 | 1710 - 1680 |
| C-O Stretch (Boc) | 1160 | 1170 - 1150 |
| C-N Stretch | 1250 | 1260 - 1200 |
Experimental Protocols
While this guide focuses on computational aspects, comparison with experimental data is vital. A standard synthesis of N-Boc-(S)-2-cyanopyrrolidine has been reported.[9] Characterization would typically involve the following.
General Synthesis Protocol for Chiral Pyrrolidines
A common route to substituted pyrrolidines involves multi-step synthesis starting from a chiral precursor like 4-hydroxy-L-proline.[5][10] A generalized procedure might include:
-
Protection of the amine group (e.g., with a Boc anhydride).
-
Modification of the substituent at the 4-position.
-
Introduction of the cyano group at the 2-position, often from the corresponding aldehyde via an aldoxime.[9]
-
Purification by column chromatography or crystallization.
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. 2D NMR techniques like COSY and HSQC can help assign specific protons and carbons. Conformational analysis can be aided by NOE experiments.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, with vibrational frequencies that can be compared to theoretical predictions.[13]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.[14]
Comparison with Alternative Pyrrolidine Scaffolds
The electronic and steric properties of substituents on the pyrrolidine ring significantly impact its conformation and, consequently, its biological activity.[1]
Caption: Comparison of the target molecule with related scaffolds.
-
4-Hydroxy-L-proline: A naturally occurring derivative where the hydroxyl group influences ring pucker and acts as a hydrogen bond donor, crucial in collagen structure.[5]
-
3-Substituted Prolines: The position of the substituent dramatically alters the conformational preferences. For example, a phenyl group at the 3-position can favor a trans stereochemistry.[10]
-
Fluorinated Pyrrolidines: The introduction of fluorine can alter the pKa of the nitrogen atom and improve binding affinity to biological targets, as seen in neuronal nitric oxide synthase (nNOS) inhibitors.[15]
Conclusion
Quantum chemical calculations offer a powerful, predictive framework for understanding the structural and electronic properties of this compound. By employing methods like DFT with appropriate basis sets, researchers can gain valuable insights into its conformational landscape, which is essential for rational drug design. The comparison of these computational results with experimental data for the target molecule and related pyrrolidine derivatives provides a robust approach to validating theoretical models and guiding further synthetic efforts.[16][17]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]
- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3-and 4-Cyanopyridines by Density Functional Theory | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoselective and diastereodivergent synthesis of new spirooxindolo-pyrrolizidines and pyrrolidines stemming from unsymmetrical 1,3-bis(arylidene)tetral-2-ones: a combined experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
Comparative Analysis of Tert-Butyl 2-Cyanopyrrolidine-1-Carboxylate Derivatives: Crystallography and Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional characteristics of substituted tert-butyl 2-cyanopyrrolidine-1-carboxylate derivatives. This guide provides a comparative overview of their X-ray crystallography data and biological activities, supported by detailed experimental protocols.
While the X-ray crystal structure of the parent compound, this compound, is not publicly available, extensive research on its derivatives has provided valuable insights into their therapeutic potential. This guide focuses on a comparative analysis of these derivatives, highlighting their applications as dipeptidyl peptidase IV (DPPIV) inhibitors for the treatment of type 2 diabetes and as tyrosinase inhibitors with potential applications in treating hyperpigmentation disorders.
I. X-ray Crystallography of a Dipeptidyl Peptidase IV (DPPIV) Inhibitor
A key derivative, (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine, has been structurally characterized in complex with human DPPIV, providing a molecular basis for its inhibitory activity. The crystallographic data reveals crucial interactions between the inhibitor and the enzyme's active site.
Table 1: Crystallographic Data for a (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine Derivative in Complex with DPPIV (PDB ID: 2G5P) [1]
| Parameter | Value |
| PDB ID | 2G5P |
| Resolution | 2.13 Å |
| R-Value Work | 0.178 |
| R-Value Free | 0.226 |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions (a, b, c) [Å] | 65.11, 142.06, 100.22 |
| Unit Cell Angles (α, β, γ) [°] | 90.00, 99.19, 90.00 |
The X-ray crystallography data indicates that these inhibitors bind to the catalytic site of DPPIV, with the cyano group forming a covalent bond with the serine residue in the enzyme's active site.[2] The various substituents on the pyrrolidine ring engage in multiple interactions with the enzyme, influencing the inhibitor's potency, chemical stability, and selectivity.[2]
II. Comparative Biological Activity: Tyrosinase Inhibition
A series of 2-cyanopyrrole derivatives, closely related to the pyrrolidine scaffold, have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values demonstrate a range of potencies, highlighting the influence of different substituents on the pyrrole ring.
Table 2: Tyrosinase Inhibitory Activity of 2-Cyanopyrrole Derivatives [3]
| Compound ID | Substituent on Phenyl Ring | IC50 (μM) |
| A1 | 4-OH | 5.32 |
| A2 | 2-F | 8.72 |
| A3 | 3-F | 21.43 |
| A4 | 2-Br | 8.47 |
| A5 | 3-Br | 16.52 |
| A6 | 4-Br | 8.17 |
| A7 | 2-OCH3 | 23.57 |
| A8 | 4-OCH3 | 89.15 |
| A9 | 4-CF3 | 12.44 |
| A12 | 4-Cl | 0.97 |
| Kojic Acid (Standard) | - | 28.72 |
The data reveals that compound A12, with a 4-chloro substituent on the phenyl ring, exhibits the most potent inhibitory activity, being approximately 30 times more effective than the standard inhibitor, kojic acid.[3] This underscores the significant role of the substituent's electronic and steric properties in modulating biological activity.
III. Experimental Protocols
A. Synthesis of 2-Cyanopyrrole Derivatives
The synthesis of the 2-cyanopyrrole derivatives involved a multi-step process, with the general workflow outlined below. For specific details on the synthesis of each compound, please refer to the supporting information of the original publication.[3]
References
A Comparative Guide to Boc vs. Cbz Protection for 2-Cyanopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for an amine is a critical decision in multi-step organic synthesis. The choice can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. For a substrate like 2-cyanopyrrolidine, where the secondary amine requires masking to allow for selective transformations elsewhere in the molecule, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most common and effective choices.[1][2]
This guide provides an objective, data-driven comparison of the Boc and Cbz protecting groups for 2-cyanopyrrolidine. We will examine the conditions for their introduction and removal, their relative stability, and their orthogonality with other common protecting groups, supported by detailed experimental protocols and quantitative data.
Overview of Boc and Cbz Protecting Groups
The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is renowned for its stability under a wide range of conditions, yet it is easily removed with acid.[3] The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4][5] This fundamental difference in their deprotection mechanisms forms the basis of their orthogonality, allowing for selective deprotection in the presence of one another.[4][6][7][8]
Caption: Chemical structures of 2-cyanopyrrolidine and its protected forms.
Comparative Data: Boc vs. Cbz Protection
The selection between Boc and Cbz hinges on the planned synthetic route, particularly the conditions of subsequent reaction steps. The following table summarizes the key characteristics of each protecting group.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[3] | Benzyl chloroformate (Cbz-Cl) or Cbz-OSu[4] |
| Typical Protection Conditions | Base (e.g., NaHCO₃, Et₃N, DMAP), in solvents like THF, DCM, or water.[3][9][10] | Base (e.g., NaHCO₃, aq. NaOH), in solvents like THF/water or DCM.[4][5][9] |
| Deprotection Method | Strong acid (e.g., TFA in DCM; HCl in dioxane).[10][11] | Catalytic Hydrogenolysis (H₂, Pd/C).[4][5] Can also be cleaved by strong acids (e.g., HBr/AcOH).[12] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3][13] | Stable to most acidic and basic conditions.[4] Orthogonal to Boc and Fmoc groups.[5] |
| Key Lability | Highly sensitive to acidic conditions.[14] | Sensitive to catalytic hydrogenation and some transition metal catalysts.[4] |
| Deprotection Byproducts | Isobutylene and CO₂ (volatile gases).[15] | Toluene and CO₂ (volatile).[5] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other base-labile or hydrogenolysis-labile groups.[3][6] | Orthogonal to Boc, Fmoc, and other acid/base-labile groups.[4][5][16] |
| Potential Issues | Deprotection generates a tert-butyl cation, which can cause side reactions (alkylation) on sensitive substrates.[14] | The required metal catalyst (Pd/C) can be pyrophoric and may interfere with other functional groups (e.g., alkynes, alkenes).[5] |
Experimental Protocols
The following are representative protocols for the protection and deprotection of 2-cyanopyrrolidine.
Caption: Workflow for Boc protection of 2-cyanopyrrolidine.
-
Materials: 2-cyanopyrrolidine, di-tert-butyl dicarbonate ((Boc)₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.
-
Procedure:
-
Dissolve 2-cyanopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in THF dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-2-cyanopyrrolidine.
-
-
Materials: 2-cyanopyrrolidine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.
-
Procedure:
-
To a solution of 2-cyanopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[4]
-
Cool the mixture to 0 °C using an ice bath.
-
Add benzyl chloroformate (1.2 eq) dropwise while stirring vigorously, ensuring the temperature remains low.[5]
-
Continue stirring at 0 °C for 2-3 hours, then allow to warm to room temperature and stir for an additional 12-20 hours.[4] Monitor reaction completion by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to afford Cbz-2-cyanopyrrolidine.[4]
-
Caption: Workflow for the acidic deprotection of Boc-2-cyanopyrrolidine.
-
Materials: Boc-2-cyanopyrrolidine, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.5 M).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 20-50% v/v in DCM).[11][17] Effervescence (CO₂) should be observed.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual acid.[3]
-
To obtain the free amine, dissolve the residue in DCM and wash carefully with a mild base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 2-cyanopyrrolidine.
-
-
Materials: Cbz-2-cyanopyrrolidine, Palladium on carbon (10% Pd/C), methanol (MeOH) or ethanol (EtOH), hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus).
-
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.[5]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[5] Caution: Pd/C can be pyrophoric; handle with care and ensure it does not dry out.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[5]
-
Decision-Making Framework
The choice between Boc and Cbz protection should be guided by the stability of other functional groups in the molecule and the planned subsequent reactions.
Caption: Decision logic for choosing between Boc and Cbz protection.
Conclusion
Both Boc and Cbz are excellent choices for the protection of 2-cyanopyrrolidine, and their orthogonality is a major advantage in complex syntheses.[2]
-
Choose Boc protection when the synthetic route involves catalytic hydrogenation or when other functional groups are sensitive to this condition. The ease of deprotection with volatile acids and the gaseous nature of its byproducts make it highly appealing for clean reactions.[15] However, care must be taken if the substrate contains other acid-labile groups or is susceptible to alkylation by the tert-butyl cation.[14]
-
Choose Cbz protection when the synthesis requires robust protection that can withstand strong acidic or basic conditions. It is the preferred choice when subsequent steps involve reagents that would cleave a Boc group. The deprotection via hydrogenolysis is exceptionally mild and clean, provided no other reducible groups are present.[4][5]
Ultimately, a careful analysis of the entire synthetic pathway is paramount. By understanding the distinct chemical properties of Boc and Cbz groups, researchers can design more efficient, selective, and high-yielding routes for the synthesis of complex molecules derived from 2-cyanopyrrolidine.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tdcommons.org [tdcommons.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safe Disposal of tert-Butyl 2-cyanopyrrolidine-1-carboxylate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Some related compounds also carry a warning for potentially damaging fertility or the unborn child.[2] Adherence to strict safety protocols is therefore mandatory.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2][4] |
| Specific target organ toxicity, single exposure (Category 3) | H335 | May cause respiratory irritation.[1][2] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated area, typically a fume hood, while wearing appropriate Personal Protective Equipment (PPE).
1. Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH-approved respirator.
-
General Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[2]
2. Spill Management:
-
Immediate Actions: In case of a spill, evacuate personnel to a safe area.[1] Ensure adequate ventilation.
-
Containment: Do not let the product enter drains.[1]
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
3. Waste Collection and Storage:
-
Container: Place the waste this compound into a clearly labeled, sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., GHS07 for irritant/harmful), and the words "Hazardous Waste".
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials. Keep the container tightly closed.[2]
4. Final Disposal:
-
Regulatory Compliance: The ultimate disposal of the hazardous waste must be conducted in accordance with all local, regional, national, and international regulations.[2]
-
Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Personal protective equipment for handling tert-Butyl 2-cyanopyrrolidine-1-carboxylate
This guide provides immediate, essential safety and logistical information for handling tert-Butyl 2-cyanopyrrolidine-1-carboxylate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child |
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves.[3] | Prevents skin contact which can cause irritation.[1] Thicker gloves generally offer better protection. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls are recommended. | Protects skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If dust or aerosols are generated, an N95 or higher-rated respirator is necessary.[5][6] | Minimizes inhalation of dust or vapors that may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[4]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound to minimize contamination.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don chemical safety goggles and a face shield if there is a significant risk of splashing.
-
Wear powder-free nitrile gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[5]
3. Handling the Compound:
-
Conduct all manipulations of this compound within a chemical fume hood to control exposure.[4]
-
Avoid the formation of dust and aerosols.[1]
-
If transferring the solid, use a spatula and handle it carefully to prevent dispersal.
-
Keep the container tightly closed when not in use.[7]
-
Do not eat, drink, or smoke in the handling area.[7]
4. Post-Handling and Decontamination:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]
-
Clean all contaminated surfaces and equipment after use.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Do not dispose of this chemical in drains or with general laboratory waste.[1]
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled waste container.
2. Container Management:
-
Keep waste containers tightly closed and store them in a well-ventilated area, away from incompatible materials.[7]
3. Final Disposal:
-
Arrange for the disposal of chemical waste through a licensed and qualified hazardous waste disposal company.[4]
-
Follow all local, regional, and national regulations for chemical waste disposal.[7]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. aaronchem.com [aaronchem.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






